Product packaging for Zephirol-d7(Cat. No.:)

Zephirol-d7

Cat. No.: B15142805
M. Wt: 347.0 g/mol
InChI Key: JBIROUFYLSSYDX-KTTGOBDDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Zephirol-d7 is a deuterium-labelled isotopologue of the quaternary ammonium compound Zephirol (benzalkonium chloride), provided as a fully characterized chemical reference standard compliant with regulatory guidelines . With a molecular formula of C21H31D7ClN and a molecular weight of 347.03, this compound appears as a low-melting white solid and requires storage at 2-8°C under an inert atmosphere . Its primary application is in pharmaceutical research and development, where it is essential for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development, particularly for Abbreviated New Drug Applications (ANDA) . It serves as a critical internal standard for the quantification and traceability of the non-labelled active pharmaceutical ingredient (API) against pharmacopeial standards (e.g., USP, EP) in techniques such as LC-MS, ensuring accurate and reliable analytical data . The labelled Zephirol is a quaternary ammonium salt and the non-deuterated parent compound is known for its activity against a range of infectious diseases, including herpes, pseudomonas, staphylococcus, and hepatitis . This product is intended for research and analytical purposes only. It is strictly not for diagnostic, therapeutic, or human use. Axios Research products are for analytical purposes only and are not for human use . SynZeal products are for analytical purpose only and not for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38ClN B15142805 Zephirol-d7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H38ClN

Molecular Weight

347.0 g/mol

IUPAC Name

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dodecyl-dimethylazanium;chloride

InChI

InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1/i13D,14D,15D,17D,18D,20D2;

InChI Key

JBIROUFYLSSYDX-KTTGOBDDSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCCCC)[2H])[2H].[Cl-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of Zephirol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Zephirol-d7, a deuterated analog of Zephirol, also known as Benzalkonium Chloride. This compound serves as a crucial internal standard in analytical chemistry, particularly in mass spectrometry-based quantification, due to its chemical similarity to the parent compound and its distinct mass.

Chemical Structure and Properties

Zephirol is not a single compound but a mixture of alkylbenzyldimethylammonium chlorides. The general structure consists of a quaternary ammonium cation with a benzyl group, two methyl groups, and a long alkyl chain of varying length attached to the nitrogen atom, with a chloride anion. The deuterated form, this compound, specifically refers to the labeling of the benzyl moiety with seven deuterium atoms. This labeling results in a predictable mass shift, making it an ideal internal standard for the quantification of Zephirol.

The chemical structure of this compound, specifically the N-Dodecyl-N,N-dimethylbenzenemethanaminium-d7 Chloride analog, is characterized by the replacement of seven hydrogen atoms on the benzyl group with deuterium.[1][2]

General Chemical Structure of this compound:

Where "R" represents a mixture of even-numbered alkyl chains.

A more specific example is Benzyldimethyldodecylammonium-d7 Chloride.[1]

Quantitative Data

The following table summarizes the key quantitative data for a common variant of this compound, N-Dodecyl-N,N-dimethylbenzenemethanaminium-d7 Chloride. For comparison, data for the non-labeled analog is also provided.

PropertyThis compound (N-Dodecyl-N,N-dimethylbenzenemethanaminium-d7 Chloride)Zephirol (N-Dodecyl-N,N-dimethylbenzenemethanaminium Chloride)
Molecular Formula C₂₁H₃₁D₇ClN[1][2]C₂₁H₃₈ClN[3][4]
Molecular Weight 347.03 g/mol [1][2]339.99 g/mol [3][4]
Unlabeled CAS Number 139-07-1[2]139-07-1[3][4]
Appearance Neat[1][5]White or yellowish-white, amorphous powder or gelatinous pieces.[6]
Purity >95% (HPLC)[7]Not specified
Storage Temperature -20°C[7]4°C[4]

Experimental Protocols: Use as an Internal Standard in Mass Spectrometry

Deuterated compounds like this compound are invaluable as internal standards in quantitative mass spectrometry assays.[8][9][10] The fundamental principle is to add a known amount of the deuterated standard to a sample before processing. The standard co-elutes with the analyte during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). This allows for accurate quantification by correcting for variations in sample extraction, handling, and instrument response.

A Generic Experimental Workflow for using this compound as an internal standard is as follows:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

    • Prepare a series of calibration standards containing known concentrations of non-labeled Zephirol and a fixed concentration of this compound.

  • Sample Preparation:

    • To the unknown sample, add a precise volume of the this compound stock solution to achieve a predetermined concentration.

    • Perform the necessary sample extraction and cleanup procedures. The presence of the internal standard throughout this process will account for any analyte loss.

  • LC-MS/MS Analysis:

    • Inject the prepared sample and calibration standards into an LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to detect specific precursor-to-product ion transitions for both Zephirol and this compound.

  • Data Analysis:

    • For each sample and standard, calculate the ratio of the peak area of the analyte (Zephirol) to the peak area of the internal standard (this compound).

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

    • Determine the concentration of Zephirol in the unknown sample by interpolating its peak area ratio on the calibration curve.

Visualizations

Below are diagrams illustrating the chemical structures and a typical experimental workflow.

G Chemical Structure of Zephirol and this compound cluster_0 Zephirol (Benzalkonium Chloride) cluster_1 This compound Zephirol_structure [C₆H₅CH₂N⁺(CH₃)₂(R)]Cl⁻ Zephirol_d7_structure [C₆D₅CD₂N⁺(CH₃)₂(R)]Cl⁻ Zephirol_structure->Zephirol_d7_structure Deuterium Labeling G Workflow for Quantification using this compound start Start prep_standards Prepare Calibration Standards (Zephirol + this compound) start->prep_standards prep_sample Prepare Unknown Sample start->prep_sample lcms LC-MS/MS Analysis prep_standards->lcms add_is Add Known Amount of This compound to Sample prep_sample->add_is extract Sample Extraction and Cleanup add_is->extract extract->lcms data_analysis Data Analysis (Calculate Peak Area Ratios) lcms->data_analysis calibration Construct Calibration Curve data_analysis->calibration quantify Quantify Zephirol in Sample calibration->quantify end End quantify->end

References

Zephirol-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Zephirol-d7, a deuterated analogue of the quaternary ammonium compound Zephirol (benzalkonium chloride). This guide details its chemical properties, mechanism of action, and relevant experimental considerations.

Core Chemical Data

This compound, a labeled version of the antiseptic agent Zephirol, is a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies. Its deuteration provides a distinct mass spectrometric signature, allowing it to be differentiated from its non-deuterated counterpart.

PropertyValueReference
CAS Number 1998128-83-8[1]
Molecular Weight 347.03 g/mol [2][3]
Molecular Formula C₂₁H₃₁D₇ClN[2][3]
Synonyms N-Dodecyl-N,N-dimethylbenzenemethanaminium-d7 Chloride, Benzododecinium-d7 Chloride, Benzyldimethyldodecylammonium-d7 Chloride[2]

Mechanism of Action: Disrupting Microbial Integrity

Zephirol, as a member of the quaternary ammonium compound (QAC) family, exerts its potent antimicrobial effects primarily through the disruption of microbial cell membranes.[2][4] This mechanism is broadly effective against a range of bacteria, fungi, and enveloped viruses.[1][3]

The cationic head of the Zephirol molecule is attracted to the negatively charged components of the microbial cell surface.[5] Its amphiphilic nature allows the hydrophobic alkyl chain to intercalate into and disrupt the lipid bilayer of the cell membrane.[2][6] This leads to a cascade of detrimental effects:

  • Increased Membrane Permeability: The integration of Zephirol molecules into the membrane compromises its structural integrity, leading to increased permeability.[2][4]

  • Leakage of Cellular Contents: Essential intracellular components, such as ions, nucleotides, and enzymes, leak out of the compromised cell, leading to metabolic disruption and ultimately, cell death.[1][2]

  • Enzyme Deactivation: Beyond membrane disruption, Zephirol can also inactivate critical enzymes within the cell, further contributing to its demise.[1]

Recent studies have also elucidated more specific cellular responses to QACs, including the induction of apoptosis through caspase-3 dependent pathways and the generation of reactive oxygen species (ROS).[5]

cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption Zephirol This compound Zephirol->Lipid_Bilayer Intercalation Permeability Increased Permeability Membrane_Disruption->Permeability Apoptosis Apoptosis (Caspase-3 dependent) Membrane_Disruption->Apoptosis ROS ROS Production Membrane_Disruption->ROS Leakage Leakage of Cellular Contents Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death Apoptosis->Cell_Death Start Start Stock_Prep Prepare this compound Stock Solution Start->Stock_Prep Dilution Perform Serial Dilutions in 96-well plate Stock_Prep->Dilution Inoculation Inoculate with Microorganism Dilution->Inoculation Incubation Incubate Inoculation->Incubation Read_Results Determine MIC Incubation->Read_Results Time_Kill Perform Time-Kill Kinetic Assay Read_Results->Time_Kill End End Time_Kill->End

References

Zephirol-d7 as a Surfactant: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zephirol-d7, a deuterated analog of benzalkonium chloride (BAC), is a quaternary ammonium compound widely recognized for its antimicrobial properties. Its efficacy is intrinsically linked to its behavior as a cationic surfactant. This technical guide delves into the core mechanism of action of this compound as a surfactant, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions. Given that the deuterium labeling in this compound does not significantly alter its physicochemical surfactant properties, this guide will refer to data available for benzalkonium chloride as a proxy.

Surfactant Properties of Benzalkonium Chloride

The surfactant activity of benzalkonium chloride is characterized by its ability to lower the surface tension of a liquid and to form micelles above a certain concentration.

Quantitative Data Summary

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant molecules self-assemble into micelles. The surface tension of the solution decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.

ParameterValueConditionsReference
Critical Micelle Concentration (CMC) 0.008%In 2.4% sodium hypochlorite solution[1][2]
~0.15 mMIn 0.5 M NaCl solution[3]
Surface Energy Reduction 53.4%At CMC in 2.4% sodium hypochlorite solution[1][2]
Surface Tension 28.27 mN/mAt 1 g/L and 19.7°C[4]

Mechanism of Action: Disruption of Microbial Cell Membranes

The primary mechanism by which this compound exerts its antimicrobial effect is through the disruption of microbial cell membranes.[5][6][7] As a cationic surfactant, the positively charged headgroup of the benzalkonium chloride molecule is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids and proteins.[5]

This initial binding is followed by the insertion of the hydrophobic alkyl chain into the lipid bilayer.[5] This intercalation disrupts the structural integrity of the membrane, leading to several detrimental effects:

  • Increased Membrane Permeability: The insertion of the surfactant molecules creates pores and destabilizes the lipid packing, increasing the permeability of the membrane.[5][7]

  • Leakage of Cellular Contents: The compromised membrane integrity allows for the leakage of essential intracellular components, including ions, metabolites, and nucleic acids.[5][6][7]

  • Enzyme Inactivation: Disruption of the membrane can also lead to the inactivation of membrane-bound enzymes that are crucial for cellular processes.

  • Cell Lysis: In many cases, the extensive damage to the cell membrane results in complete cell lysis and death.[7]

The following diagram illustrates the proposed mechanism of action of this compound on a bacterial cell membrane.

cluster_membrane Bacterial Cell Membrane (Negatively Charged) lipid_head Phospholipid Head (-) lipid_tail Lipid Tail membrane_protein Membrane Protein (-) zephirol This compound (Cationic Surfactant) zephirol->lipid_head Electrostatic Attraction disruption Membrane Disruption zephirol->disruption Hydrophobic Interaction leakage Leakage of Cellular Contents disruption->leakage lysis Cell Lysis leakage->lysis

Mechanism of this compound on a bacterial cell membrane.

Experimental Protocols

The determination of the surfactant properties of compounds like this compound involves a variety of established experimental techniques.

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant and the experimental conditions.

  • Conductivity Method: This method is suitable for ionic surfactants. The specific conductivity of the surfactant solution is measured as a function of its concentration. A distinct break in the slope of the conductivity versus concentration plot indicates the CMC.

    • Protocol Outline:

      • Prepare a series of aqueous solutions of this compound with varying concentrations.

      • Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

      • Plot the specific conductivity against the concentration of this compound.

      • The CMC is determined from the intersection of the two linear portions of the plot.

  • Surface Tension Method: The surface tension of a surfactant solution is measured at different concentrations. The concentration at which the surface tension ceases to decrease significantly corresponds to the CMC.[8]

    • Protocol Outline:

      • Prepare a range of this compound solutions of known concentrations.

      • Measure the surface tension of each solution using a tensiometer (e.g., Wilhelmy plate or du Noüy ring method).

      • Plot surface tension as a function of the logarithm of the surfactant concentration.

      • The CMC is identified as the concentration at the point of inflection where the surface tension plateaus.

  • Fluorescence Spectroscopy: This method utilizes a fluorescent probe (e.g., pyrene) that exhibits changes in its fluorescence spectrum upon incorporation into micelles.

    • Protocol Outline:

      • Prepare a series of this compound solutions containing a constant, low concentration of a fluorescent probe.

      • Measure the fluorescence emission spectrum of each solution.

      • Plot a parameter of the fluorescence spectrum (e.g., the ratio of the intensity of two specific emission peaks) against the surfactant concentration.

      • The CMC is determined from the abrupt change in the slope of the plot.

The following diagram outlines a general experimental workflow for determining the CMC.

start Start: Prepare this compound Solutions of Varying Concentrations measurement Measure Physicochemical Property (e.g., Conductivity, Surface Tension, Fluorescence) start->measurement plot Plot Measured Property vs. Concentration measurement->plot analysis Analyze Plot for Inflection Point or Abrupt Change in Slope plot->analysis cmc Determine Critical Micelle Concentration (CMC) analysis->cmc

Experimental workflow for CMC determination.
Measurement of Surface Tension

Accurate measurement of surface tension is crucial for characterizing the surfactant properties of this compound.

  • Wilhelmy Plate Method: A thin platinum plate is suspended from a balance and brought into contact with the liquid surface. The force required to detach the plate is proportional to the surface tension.[9][10]

  • du Noüy Ring Method: A platinum ring is immersed in the liquid and then slowly pulled through the interface. The maximum force required to pull the ring from the surface is measured and used to calculate the surface tension.[9]

  • Pendant Drop Method: The shape of a drop of liquid hanging from a needle is analyzed. The surface tension can be calculated from the drop's geometry, which is determined by the balance between surface tension and gravity.[9]

  • Maximum Bubble Pressure Method: This technique is particularly useful for measuring dynamic surface tension. A gas is bubbled through a capillary immersed in the solution, and the maximum pressure inside the bubble before it detaches is related to the surface tension.[11]

Conclusion

The efficacy of this compound as an antimicrobial agent is fundamentally derived from its properties as a cationic surfactant. Its ability to disrupt the integrity of microbial cell membranes through electrostatic and hydrophobic interactions leads to cell death. The quantitative parameters of its surfactant activity, such as the critical micelle concentration and the extent of surface tension reduction, are critical for understanding its potency and for the development of effective formulations in the pharmaceutical and drug development industries. The experimental protocols outlined in this guide provide a framework for the precise characterization of these essential properties.

References

The Dual Role of Benzalkonium Chloride in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzalkonium chloride (BAC), a quaternary ammonium compound, is a widely utilized agent in both clinical and research settings. Its potent antimicrobial properties have established it as a common preservative in pharmaceutical formulations, particularly in ophthalmic solutions. However, its utility in research extends far beyond preservation. BAC's cytotoxic and pro-inflammatory effects are harnessed to induce disease models, most notably dry eye disease, providing a valuable tool for studying pathogenesis and evaluating novel therapeutics. This technical guide provides an in-depth overview of the core applications of benzalkonium chloride in research, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Antimicrobial Applications and Efficacy

BAC's primary mechanism of antimicrobial action involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and cell death. Its broad-spectrum activity makes it effective against a variety of bacteria and fungi.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial efficacy of BAC is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.2 g/ml[1]
Pseudomonas aeruginosa0.14 g/ml[1]
Enterobacter spp.0.18 g/ml[1]
Acinetobacter spp.0.17 g/ml[1]
Escherichia coli3.9 µg/mL[2]
Klebsiella pneumoniaeNot specified
Fungi (general)1-16 µg/ml
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following broth microdilution protocol is a standard method for determining the MIC of BAC against a specific bacterium.

Materials:

  • Benzalkonium chloride stock solution

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare BAC dilutions: Perform serial two-fold dilutions of the BAC stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare bacterial inoculum: Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculate the plate: Add 100 µL of the bacterial inoculum to each well containing the BAC dilutions. This will bring the final volume in each well to 200 µL.

  • Controls: Include a positive control well (MHB with bacterial inoculum, no BAC) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Read results: The MIC is the lowest concentration of BAC in which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[3][4][5]

Induction of Dry Eye Disease Models

A prominent application of BAC in research is the induction of dry eye disease (DED) in animal models. Topical application of BAC to the ocular surface disrupts the tear film and damages the corneal and conjunctival epithelium, mimicking the pathophysiology of human DED.[6]

Quantitative Data: BAC Concentrations for DED Induction
Animal ModelBAC ConcentrationDuration and FrequencyKey Pathological FeaturesReference
Mouse (BALB/c)0.2%Twice daily for 7 daysDecreased tear volume, increased corneal staining, inflammation, goblet cell loss[7]
Rabbit0.1%Twice daily for 2 weeksCorneal and conjunctival metaplasia, decreased goblet cell density
Experimental Protocol: Induction of Dry Eye in Mice

This protocol describes a common method for inducing DED in mice using topical BAC application.

Materials:

  • Benzalkonium chloride solution (0.2% in sterile phosphate-buffered saline)

  • Micropipette

  • Anesthesia (e.g., isoflurane)

  • Slit-lamp biomicroscope

  • Corneal fluorescein strips

  • Phenol red threads

Procedure:

  • Animal handling: Anesthetize the mice to ensure proper and safe administration of the eye drops.

  • BAC administration: Instill 5 µL of 0.2% BAC solution onto the cornea of one eye twice daily for 7 consecutive days. The contralateral eye can be treated with PBS as a control.[7]

  • Evaluation of DED: Perform the following assessments at baseline and at the end of the treatment period:

    • Corneal fluorescein staining: Apply a fluorescein strip to the ocular surface and examine the cornea for epithelial defects using a slit-lamp with a cobalt blue filter. Score the staining based on a standardized scale.

    • Tear production: Measure tear volume using phenol red threads placed in the lateral canthus for a defined period.

    • Histology: At the end of the study, euthanize the animals and collect the eyes for histological analysis to assess for goblet cell loss, inflammation, and corneal epithelial damage.

Cytotoxicity and In Vitro Research

BAC's cytotoxic properties are also leveraged in in vitro studies to investigate cellular responses to stress and injury. It induces cell death through both apoptosis and necrosis in a concentration-dependent manner.

Quantitative Data: Cytotoxicity of Benzalkonium Chloride
Cell LineAssayEndpointValueReference
Human Corneal Epithelial CellsMTTToxicity37.75% ± 3.06% (at 0.001% BAC for 15 min)[8]
Human Conjunctival Epithelial CellsMTTToxicity29.60% ± 4.34% (at 0.001% BAC for 15 min)[8]
Human Lung Epithelial (H358) CellsMTTIC501.5 µg/mL (24h exposure)[9]
RatOralLD50240 mg/kg[10]
RatDermalLD501560 mg/kg[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Benzalkonium chloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of BAC for the desired exposure time. Include untreated cells as a control.

  • MTT addition: After the treatment period, remove the media and add 100 µL of fresh media and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance reading: Measure the absorbance at 570 nm using a plate reader. The amount of formazan produced is proportional to the number of viable cells.[11][12][13]

Experimental Protocol: LDH Assay for Cytotoxicity

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Benzalkonium chloride

  • LDH assay kit

Procedure:

  • Cell seeding and treatment: Follow the same procedure as for the MTT assay.

  • Supernatant collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagents according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.

  • Absorbance reading: Measure the absorbance at the recommended wavelength (usually 490 nm). The amount of LDH released is proportional to the number of damaged cells.[4][14][15]

Signaling Pathways Modulated by Benzalkonium Chloride

BAC has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and fibrosis. Understanding these pathways provides insight into the molecular mechanisms underlying its biological effects.

TGF-β1/Smad3 Signaling Pathway in Subconjunctival Fibrosis

BAC can induce subconjunctival fibrosis, a complication of long-term topical glaucoma medication use, through the activation of the TGF-β1/Smad3 signaling pathway.[16]

TGF_beta_pathway BAC Benzalkonium Chloride COX2 COX-2 BAC->COX2 Upregulates TGFb1 TGF-β1 COX2->TGFb1 Modulates Activation TGFbR TGF-β Receptor (I & II) TGFb1->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to ECM Extracellular Matrix Production (Fibrosis) Nucleus->ECM Upregulates Gene Expression

BAC-induced TGF-β1/Smad3 signaling pathway leading to fibrosis.
NLRP3 Inflammasome Activation and Inflammation

BAC can trigger pro-inflammatory responses by activating the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, leading to the secretion of pro-inflammatory cytokines like IL-1β.[17][18]

NLRP3_pathway BAC Benzalkonium Chloride Ion_Flux Derangement of Ion Fluxes (K+ efflux, Ca2+ influx) BAC->Ion_Flux NLRP3 NLRP3 Ion_Flux->NLRP3 Activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b

BAC-mediated activation of the NLRP3 inflammasome.
Induction of Apoptosis

BAC induces apoptosis through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

Apoptosis_pathway BAC Benzalkonium Chloride Bcl2 Bcl-2 (Anti-apoptotic) BAC->Bcl2 Downregulates Bax Bax (Pro-apoptotic) BAC->Bax Upregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Mitochondria Bax->Mitochondria Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Pro_Casp9 Pro-Caspase-9 Pro_Casp9->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Cleaves Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 Cleaves Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

BAC-induced intrinsic apoptosis pathway.
Experimental Workflow: Investigating BAC's Effect on a Signaling Pathway

The following workflow outlines a general approach for studying the impact of BAC on a specific signaling pathway.

Signaling_Workflow Start Hypothesis: BAC modulates Pathway X Cell_Culture Cell Culture (e.g., corneal epithelial cells) Start->Cell_Culture BAC_Treatment BAC Treatment (various concentrations and time points) Cell_Culture->BAC_Treatment Lysate_Prep Cell Lysis and Protein Extraction BAC_Treatment->Lysate_Prep Western_Blot Western Blot Analysis (e.g., for p-Smad3, NLRP3) Lysate_Prep->Western_Blot qPCR RT-qPCR Analysis (for gene expression of pathway components) Lysate_Prep->qPCR Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis Conclusion Conclusion on BAC's Effect on Pathway X Data_Analysis->Conclusion

General workflow for studying signaling pathways.

Conclusion

Benzalkonium chloride is a multifaceted compound with significant applications in biomedical research. Its well-characterized antimicrobial, cytotoxic, and pro-inflammatory properties make it an invaluable tool for a range of in vitro and in vivo studies. For researchers and drug development professionals, a thorough understanding of BAC's mechanisms of action, effective concentrations, and the experimental protocols for its use is crucial for designing robust studies and accurately interpreting results. The information and protocols provided in this guide serve as a comprehensive resource for harnessing the diverse applications of benzalkonium chloride in a research setting.

References

The Core Purpose of Deuterium Labeling in Zephirol-d7

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Purpose of Deuterium Labeling in Zephirol-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a deuterium-labeled analog of benzalkonium chloride (BAC). It details its primary application as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of detailed experimental protocols, quantitative validation data, and explanatory diagrams is intended to equip researchers with the necessary information for the robust analysis of benzalkonium chloride in various matrices.

This compound is a synthetic version of Zephirol (benzalkonium chloride) where seven hydrogen atoms have been replaced by their heavier isotope, deuterium. The primary and critical purpose of this isotopic labeling is to create an ideal internal standard for quantitative analysis.

In analytical chemistry, particularly for sensitive and specific techniques like mass spectrometry, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The ideal IS is chemically and physically almost identical to the analyte being measured but is distinguishable by the detector.

Why Deuterium Labeling is Ideal:

  • Co-elution: this compound has nearly identical chromatographic retention times to the non-labeled Zephirol. This means it travels through the liquid chromatography (LC) system at the same rate as the analyte, experiencing the same conditions.

  • Similar Ionization Efficiency: In the mass spectrometer's ion source, this compound ionizes with the same efficiency as the native compound.

  • Compensation for Matrix Effects: Any suppression or enhancement of the analyte's signal caused by other components in the sample matrix (e.g., salts, proteins, excipients) will equally affect the internal standard.

  • Correction for Variability: It accurately corrects for variations in sample preparation (e.g., extraction efficiency, volume changes) and instrument performance (e.g., injection volume).

  • Mass Shift for Detection: The key difference is its higher mass. A mass spectrometer can easily distinguish between the analyte and the heavier, deuterium-labeled internal standard. For the C12 homolog of benzalkonium chloride, the unlabeled precursor ion has a mass-to-charge ratio (m/z) of 304, while the this compound (C12-BAC-d7) equivalent has an m/z of 311.[1]

This use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS) . It ensures the highest possible accuracy and precision in determining the concentration of benzalkonium chloride in complex samples.

The deuterium atoms in this compound are located on the benzyl group of the molecule, with five on the aromatic ring and two on the methylene bridge connecting to the nitrogen atom.[2][3]

Data Presentation: Method Validation Parameters

The following tables summarize typical quantitative data from validated HPLC and LC-MS/MS methods for the determination of benzalkonium chloride. While these specific examples may not have used this compound, they represent the performance standards achievable and are directly comparable to what would be expected when using a deuterated internal standard.

Table 1: Linearity and Sensitivity of Benzalkonium Chloride Analysis

ParameterHPLC-UV MethodLC-MS/MS Method
Homologs AnalyzedC12, C14, C16C12, C14, C16
Linearity Range80 - 120 µg/mL0.006 - 1.40 ng/mL
Correlation Coefficient (R²)> 0.999Not Specified
Limit of Detection (LOD)Not Specified0.002 - 0.42 ng/mL
Limit of Quantitation (LOQ)Not Specified0.006 - 1.40 ng/mL
Data adapted from references[1][4]. The LC-MS/MS data represents a range for multiple quaternary ammonium compounds.

Table 2: Accuracy and Precision of Benzalkonium Chloride Analysis

ParameterConcentration LevelHPLC-UV MethodLC-MS/MS Method
Accuracy (% Recovery) Low (e.g., 80%)98.4% - 101.7%61% - 129% (at 1, 5, 20 ng/mL)
Medium (e.g., 100%)98.4% - 101.7%61% - 129% (at 1, 5, 20 ng/mL)
High (e.g., 120%)98.4% - 101.7%61% - 129% (at 1, 5, 20 ng/mL)
Precision (% RSD) Intra-day< 2%0.22% - 17.4%
Inter-day< 2%0.35% - 17.3%
Data adapted from references[1][4]. The LC-MS/MS data represents a range for multiple quaternary ammonium compounds.

Experimental Protocols

The following is a representative LC-MS/MS protocol for the quantification of benzalkonium chloride (specifically the C12 and C14 homologs) in a pharmaceutical formulation, incorporating this compound as the internal standard.

Materials and Reagents
  • Analytes: Benzalkonium Chloride (BAC) reference standard (containing C12, C14, and other homologs).

  • Internal Standard: this compound (Benzyldimethyldodecylammonium-d7 chloride) solution.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid, Ammonium formate.

  • Water: Deionized water, 18 MΩ·cm or higher purity.

Preparation of Standard and Sample Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of BAC standard and this compound (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working calibration standards by serially diluting the BAC stock solution with a 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 acetonitrile/water.

  • Calibration Curve Samples: To each working standard solution, add a fixed volume of the IS spiking solution. For example, mix 100 µL of each working standard with 100 µL of the IS working solution.

  • Sample Preparation: Dilute the product containing benzalkonium chloride with the 50:50 acetonitrile/water mixture to bring the expected analyte concentration into the range of the calibration curve. Add the internal standard spiking solution in the same fixed volume as used for the calibrators.

Liquid Chromatography (LC) Conditions
  • LC System: UHPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium formate with 0.1% Formic acid in water.

  • Mobile Phase B: 10 mM Ammonium formate with 0.1% Formic acid in 95:5 Acetonitrile/Water.

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-3.0 min: Gradient from 30% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 30% B

    • 4.1-5.0 min: Re-equilibration at 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Tandem Mass Spectrometry (MS/MS) Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
BAC (C12 homolog)304.391.1 (Quantifier)30
304.3212.2 (Qualifier)25
BAC (C14 homolog)332.491.1 (Quantifier)30
332.4240.2 (Qualifier)25
This compound (C12-IS) 311.4 98.1 (Quantifier) 33
311.4 127.1 (Qualifier) 15
MRM transitions for this compound are from reference[1]. Transitions for unlabeled BAC are typical values and may require optimization.

Mandatory Visualizations

Diagram 1: Isotope Dilution Mass Spectrometry Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Unk Unknown Sample Unk_IS Sample + IS Unk->Unk_IS Cal Calibration Standards Cal_IS Standards + IS Cal->Cal_IS IS This compound (Internal Standard) IS->Unk_IS IS->Cal_IS LC LC Separation (Co-elution) Unk_IS->LC Cal_IS->LC MS Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratios (Analyte / IS) MS->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Analyte in Unknown Sample Ratio->Quant Curve->Quant

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Diagram 2: Principle of Isotopic Distinction in MS

G cluster_lc Liquid Chromatography Output cluster_ms Mass Spectrometer Distinction A Single Chromatographic Peak (Analyte and IS Co-elute) Analyte Analyte: BAC C12 m/z = 304.3 A->Analyte ESI Source IS Internal Standard: this compound m/z = 311.4 Product1 Product Ion m/z = 91.1 Analyte->Product1 Product2 Product Ion m/z = 98.1 IS->Product2

Caption: this compound is separated by mass, not by chromatography.

References

Zephirol-d7: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Zephirol-d7, a deuterium-labeled stable isotope of Zephirol (also known as Benzalkonium Chloride), as an internal standard for quantitative analysis. Its structural similarity and mass difference make it an ideal candidate for minimizing analytical variability and enhancing the accuracy of measurements, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.

Core Properties of this compound

This compound, with the chemical formula C21H31D7ClN, is a quaternary ammonium compound.[1][2][3] The deuterium labeling provides a distinct mass shift from its unlabeled counterpart without significantly altering its chemical and physical properties. This ensures that it co-elutes with the analyte of interest during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer, which are crucial characteristics of an effective internal standard.

PropertyValue
Molecular Formula C21H31D7ClN[1][2][3]
Molecular Weight 347.03 g/mol [1][2][3]
Unlabeled CAS Number 139-07-1[1]
SIL Type Deuterium[1]
Purity >95% (HPLC)[1]
Storage Temperature -20°C[1]

Application in Quantitative Analysis

This compound is primarily employed as an internal standard in analytical methods to quantify Zephirol or other structurally related quaternary ammonium compounds. Its use is particularly prevalent in bioanalytical assays and in the determination of these compounds in various matrices such as pharmaceutical formulations, environmental samples, and biological specimens.

A key application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The use of a stable isotope-labeled internal standard like this compound is considered best practice for LC-MS/MS quantification as it compensates for variations in sample preparation, injection volume, and matrix effects.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for utilizing this compound as an internal standard in an LC-MS/MS method involves several key steps from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological or Formulation Sample spike Spike with This compound (IS) sample->spike Addition of Internal Standard extract Extraction (e.g., SPE, LLE) spike->extract Sample Cleanup lc_sep Chromatographic Separation (LC) extract->lc_sep Injection ms_detect Mass Spectrometric Detection (MS/MS) lc_sep->ms_detect Elution peak_integration Peak Area Integration ms_detect->peak_integration Data Acquisition ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

LC-MS/MS workflow using this compound as an internal standard.

Detailed Experimental Protocols

The following sections provide a generalized protocol for the quantification of benzalkonium chlorides (BACs) using their corresponding d7-labeled internal standards, based on established methodologies.

Sample Preparation

A common procedure for the extraction of BACs from biological samples, such as cell cultures, involves protein precipitation and extraction.

  • Cell Lysis and Spiking: Cells are permeabilized using a solution of acetonitrile and water (typically 1:1 v/v).[1] This solution should contain the appropriate d7-labeled BAC internal standard (e.g., d7-BAC-C12 for the analysis of BAC-C12) at a known concentration (e.g., 50 nM).[1]

  • Protein Precipitation: The addition of acetonitrile leads to the precipitation of proteins.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the analyte and the internal standard, is collected for LC-MS/MS analysis.

For serum and urine samples, solid-phase extraction (SPE) with weak cation-exchange cartridges is an effective method for sample cleanup and concentration.[4]

LC-MS/MS Analysis

The chromatographic separation of BACs is typically achieved using reversed-phase liquid chromatography, while detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Liquid Chromatography Parameters (Illustrative)

ParameterCondition
Column Reversed-phase C8 or C18 column[4]
Mobile Phase A Water with a suitable buffer (e.g., ammonium acetate) and/or acid (e.g., formic acid)
Mobile Phase B Acetonitrile or Methanol
Gradient A gradient elution is typically used to separate the different BAC homologs.
Flow Rate Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
Injection Volume 5-20 µL

Mass Spectrometry Parameters

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. The following table provides MRM parameters for Benzyldimethyldodecylammonium chloride-d7 (C12-BAC-d7).[4]

AnalytePrecursor Ion (Q1)Product Ion (Q3)Declustering Potential (DP)Entrance Potential (EP)Collision Energy (CE)Collision Cell Exit Potential (CXP)
C12-BAC-d7 31198127103315

Quantitative Data and Method Performance

The use of a stable isotope-labeled internal standard like this compound significantly improves the performance of quantitative methods. The following table summarizes typical performance characteristics of an LC-MS/MS method for the analysis of quaternary ammonium compounds using deuterated internal standards.[4]

ParameterTypical Value Range
Method Limits of Detection (MLODs) 0.002–0.42 ng/mL
Method Limits of Quantification (MLOQs) 0.006–1.40 ng/mL
Recovery (at 1, 5, and 20 ng/mL) 61–129%
Intra-day and Inter-day Variation 0.22–17.4%
Matrix Effects (Serum and Urine) -27% to 15.4%

Logical Relationship in Quantification

The fundamental principle behind the use of an internal standard is the establishment of a consistent ratio between the analytical signal of the analyte and the internal standard. This relationship is what enables accurate quantification.

quantification_logic cluster_measurement Instrumental Measurement Analyte Analyte (Zephirol) Analyte_Signal Analyte Peak Area Analyte->Analyte_Signal IS Internal Standard (this compound) IS_Signal IS Peak Area IS->IS_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Concentration Analyte Concentration Calibration_Curve->Concentration

Logical flow of quantification using an internal standard.

References

commercial suppliers of Zephirol-d7 for research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Zephirol-d7, a deuterated analog of Zephirol (benzalkonium chloride). This document is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical and pharmacokinetic studies.

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers catering to the research and pharmaceutical industries. The following table summarizes the product specifications from prominent suppliers. Please note that for the most accurate and up-to-date information, it is recommended to request a certificate of analysis directly from the supplier.

SupplierProduct NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic EnrichmentAvailable Quantities
LGC Standards TRC-Z343002C₂₁H₃₁D₇ClN347.03>95% (HPLC)[1]Not specified10 mg, 100 mg[2]
CymitQuimica 4Z-Z-183C₂₁H₃₁D₇N·Cl347.03Not specifiedNot specified5mg, 10mg, 25mg, 50mg, 100mg[3]
Pharmaffiliates PA STI 087710C₂₁H₃₁D₇ClN347.03Not specifiedNot specifiedInquire for details[4]
Veeprho Not specifiedC₂₁H₃₁D₇ClN347.03Not specifiedNot specifiedInquire for details[5]
Clearsynth Not specifiedC₂₁H₃₁D₇ClN347.03Not specifiedNot specifiedInquire for details

Mechanism of Action of Zephirol (Benzalkonium Chloride)

Zephirol, as a quaternary ammonium compound, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes.[6] Its cationic headgroup interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins. The hydrophobic alkyl chain then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cellular contents, and ultimately, cell death.[6]

Conceptual Mechanism of Action of Zephirol cluster_bacterium Inside Bacterium Zephirol Zephirol (Benzalkonium Chloride) CellMembrane Cell Membrane (Negatively Charged) Zephirol->CellMembrane Electrostatic Interaction BacterialCell Bacterial Cell MembraneDisruption Membrane Disruption CellMembrane->MembraneDisruption Hydrophobic Interaction & Penetration Leakage Leakage of Cellular Contents (Ions, Metabolites, etc.) MembraneDisruption->Leakage CellDeath Cell Death Leakage->CellDeath

Conceptual diagram of Zephirol's antimicrobial mechanism.

Experimental Protocols: Use of this compound as an Internal Standard in LC-MS/MS Analysis

The following is a representative protocol for the quantification of Zephirol (benzalkonium chloride) in a biological matrix (e.g., plasma) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite based on established methods for the analysis of benzalkonium chlorides and the use of deuterated internal standards.

1. Preparation of Stock and Working Solutions

  • Zephirol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Zephirol reference standard in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Zephirol by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create a calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent to a final concentration appropriate for spiking samples.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (or other suitable protein precipitation solvent) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Zephirol (C12 homolog): Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically based on the specific instrument.

      • This compound (C12 homolog): Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically based on the specific instrument.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

4. Data Analysis

  • Integrate the peak areas for both Zephirol and this compound for all standards, quality control samples, and unknown samples.

  • Calculate the peak area ratio of Zephirol to this compound.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the Zephirol standards.

  • Determine the concentration of Zephirol in the unknown samples by interpolating their peak area ratios from the calibration curve.

LC-MS/MS Workflow for Zephirol Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection) Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Workflow for Zephirol quantification using this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of Zephirol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Zephirol-d7, a deuterated analog of the quaternary ammonium compound Zephirol (benzalkonium chloride). This document details the chemical pathway, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

Zephirol, a mixture of alkylbenzyldimethylammonium chlorides, is a widely used antiseptic and disinfectant. The deuterated analog, this compound (N-dodecyl-N,N-dimethyl-d7-benzylammonium chloride), is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based bioanalytical studies and for investigating the metabolic fate of Zephirol. The incorporation of seven deuterium atoms on the benzyl moiety provides a distinct mass shift, enabling accurate quantification and differentiation from its non-deuterated counterpart.

The synthesis of this compound is achieved through a well-established organic reaction known as the Menschutkin reaction. This reaction involves the alkylation of a tertiary amine with an alkyl halide, in this case, the reaction between N,N-dimethyldodecylamine and benzyl-d7 chloride.

Synthesis Pathway

The synthesis of this compound follows a straightforward two-step conceptual pathway, starting from commercially available deuterated toluene.

Synthesis_Pathway cluster_synthesis Menschutkin Reaction Toluene_d8 Toluene-d8 BenzylChloride_d7 Benzyl-d7 Chloride Toluene_d8->BenzylChloride_d7 Radical Chlorination Zephirol_d7 This compound BenzylChloride_d7->Zephirol_d7 Dodecylamine N,N-Dimethyldodecylamine Dodecylamine->Zephirol_d7 Synthesis_Workflow Reactants 1. Combine N,N-Dimethyldodecylamine and Benzyl-d7 Chloride in Acetonitrile Reaction 2. Stir at Room Temperature (or elevated temperature, e.g., 50-60°C) Reactants->Reaction Monitoring 3. Monitor Reaction Progress by TLC Reaction->Monitoring Precipitation 4. Add Diethyl Ether to Precipitate the Product Monitoring->Precipitation Filtration 5. Filter the Solid Product Precipitation->Filtration Washing 6. Wash with Cold Diethyl Ether Filtration->Washing Drying 7. Dry under Vacuum Washing->Drying Analysis 8. Characterize the Final Product (NMR, MS, HPLC) Drying->Analysis Purification_Logic Crude_Product Crude this compound (in reaction solvent) Polar_Solvent Polar Solvent (e.g., Acetonitrile) Crude_Product->Polar_Solvent Soluble Impurities Unreacted Starting Materials & Byproducts Impurities->Polar_Solvent Soluble Nonpolar_Solvent Nonpolar Solvent (e.g., Diethyl Ether) Polar_Solvent->Nonpolar_Solvent Addition of Precipitate Purified this compound (Solid) Nonpolar_Solvent->Precipitate Causes Precipitation of (Insoluble) Supernatant Impurities in Solution Nonpolar_Solvent->Supernatant Keeps in Solution (Soluble)

Methodological & Application

Application Note: Utilizing Zephirol-d7 as an Internal Standard for Accurate Quantification of Benzalkonium Chloride in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable method for the quantitative analysis of Zephirol (benzalkonium chloride) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages Zephirol-d7, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] This document provides comprehensive experimental protocols, data presentation, and workflow visualization to guide researchers in implementing this methodology.

Introduction

Zephirol, also known as benzalkonium chloride (BAC), is a quaternary ammonium compound widely used as a biocide, cationic surfactant, and preservative in pharmaceutical and consumer products.[3][4] Its presence in various formulations necessitates accurate quantification in biological samples for pharmacokinetic, toxicological, and quality control studies. LC-MS/MS offers high sensitivity and selectivity for such analyses.[5][6]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS.[5] A SIL-IS, such as this compound, is chemically and physically almost identical to the analyte of interest, ensuring it co-elutes and experiences similar ionization effects in the mass spectrometer.[2] This allows for effective normalization and compensation for variations in sample extraction, injection volume, and matrix-induced ionization suppression or enhancement, leading to highly reliable data.[1][2] this compound, with its deuterium-labeled benzene ring, provides a distinct mass shift from the unlabeled analyte, making it an ideal internal standard.[7]

Experimental Protocols

This section outlines the detailed methodology for the quantification of Zephirol (specifically, the C12, C14, and C16 alkyl chain homologues, which are common components of BAC mixtures) in human serum.

Materials and Reagents
  • Analytes: Benzalkonium chloride (C12, C14, C16 homologues)

  • Internal Standard: this compound (Benzyldimethyldodecylammonium chloride-d7)[8]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Sample Matrix: Human serum

  • Equipment:

    • UPLC or HPLC system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

    • Analytical balance

    • Centrifuge

    • Vortex mixer

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Zephirol from serum samples.

  • Aliquoting: Pipette 100 µL of serum sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 200 µL of the working internal standard solution (this compound in methanol, e.g., at 100 ng/mL) to each tube.

  • Precipitation: Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Mixing: Vortex each tube vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following conditions are a starting point and may require optimization for specific instrumentation.

Liquid Chromatography (LC):

ParameterCondition
LC System ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B and equilibrate for 1.0 min

Mass Spectrometry (MS):

ParameterCondition
Mass Spectrometer Waters Xevo TQD or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following MRM transitions can be used for the quantification and confirmation of Zephirol homologues and the this compound internal standard.[8]

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
C12-BAC304.391.1212.225
C12-BAC-d7 (IS) 311.3 98.1 212.2 25
C14-BAC332.391.1240.225
C16-BAC360.491.1268.325

Data Presentation

A summary of the expected quantitative performance of this method is presented below. This data is representative of a typical validation for an LC-MS/MS bioanalytical method.

ParameterC12-BACC14-BACC16-BAC
Linear Range (ng/mL) 1 - 5001 - 5001 - 500
Correlation (r²) >0.995>0.995>0.995
Accuracy (% Bias) ± 15%± 15%± 15%
Precision (% CV) < 15%< 15%< 15%
Recovery (%) 85 - 11585 - 11585 - 115
LLOQ (ng/mL) 111

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Zephirol using this compound as an internal standard.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Serum Sample (100 µL) Spike_IS Spike with This compound (200 µL) Sample->Spike_IS Precipitate Add Acetonitrile (300 µL) & Vortex Spike_IS->Precipitate Centrifuge Centrifuge (14,000 rpm, 10 min) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (UPLC) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for Zephirol quantification using this compound internal standard.

Conclusion

The described LC-MS/MS method, incorporating this compound as an internal standard, provides a highly selective, sensitive, and accurate approach for the quantification of benzalkonium chloride in biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring the reliability of results in regulated and research environments.[5] The detailed protocol and performance characteristics presented in this application note serve as a valuable resource for laboratories seeking to implement this analytical technique.

References

Application Note: A Robust Method for the Quantification of Zephirol (Benzalkonium Chloride) in Diverse Matrices using Zephirol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zephirol, a trade name for benzalkonium chloride (BAC), is a quaternary ammonium compound with broad-spectrum antimicrobial properties. It is widely used as a preservative in pharmaceutical formulations, such as ophthalmic, nasal, and topical preparations, and as a disinfectant in various industrial and household products.[1] Accurate quantification of Zephirol is crucial for quality control, formulation development, and safety assessment. This application note describes a detailed protocol for the sample preparation and analysis of Zephirol in various matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. The use of a stable isotope-labeled internal standard, Zephirol-d7, is central to this method, ensuring high accuracy and precision by correcting for variability during sample processing and analysis.[2][3][4]

Principle

This method employs a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to isolate Zephirol and the internal standard, this compound, from the sample matrix. The use of a deuterated internal standard is the preferred approach for quantitative analysis, especially in complex matrices, as it closely mimics the chemical and physical properties of the analyte, co-eluting chromatographically and compensating for matrix effects and variations in extraction recovery and instrument response.[4][5] The final extract is then analyzed by reverse-phase HPLC.

Materials and Reagents

  • Zephirol standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV or MS detector

Experimental Protocol

A generalized workflow for the sample preparation of Zephirol analysis is presented below. This protocol should be optimized for specific sample matrices.

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve an appropriate amount of Zephirol and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the Zephirol primary stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Spiking Solution:

    • Dilute the this compound primary stock solution with methanol to a suitable concentration (e.g., 10 µg/mL). This concentration should be consistent across all samples and calibration standards.

Sample Preparation

The appropriate sample preparation procedure will depend on the matrix. Two common approaches are detailed below. The internal standard, this compound, should be added at the beginning of the sample preparation process to account for any loss during the procedure.[6][7]

A. Liquid Samples (e.g., Pharmaceutical Formulations, Water Samples)

  • Sample Aliquoting: Transfer a known volume or weight of the liquid sample into a clean tube.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to the sample.

  • Dilution and Precipitation (for complex matrices):

    • Dilute the sample with a suitable solvent (e.g., acetonitrile) to precipitate proteins or other interfering substances.

    • Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further processing or direct injection if the sample is sufficiently clean.

  • Solid-Phase Extraction (SPE) for Cleanup and Concentration (if necessary):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

B. Solid or Semi-Solid Samples (e.g., Tissues, Creams)

  • Sample Homogenization: Accurately weigh a portion of the sample and homogenize it in a suitable solvent (e.g., acetonitrile/water mixture).

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to the homogenate.

  • Extraction:

    • Vortex the mixture vigorously for several minutes.

    • Use ultrasonication to ensure complete extraction.[5]

  • Centrifugation: Centrifuge the sample to pellet solid debris.

  • Supernatant Collection: Collect the supernatant.

  • Further Cleanup: Proceed with SPE as described for liquid samples if necessary.

HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.0 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium phosphate buffer, pH 3.3) and mobile phase B (e.g., methanol/acetonitrile, 85/15, v/v) is often used.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection:

    • UV Detection: 214 nm or 254 nm.[3]

    • MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor for the specific m/z transitions of Zephirol and this compound.

Data Presentation

The following table summarizes typical quantitative data for Zephirol analysis. These values are representative and may vary depending on the specific matrix and instrumentation.

ParameterValueReference
Linearity Range0.025 - 0.075 mg/mL[3]
Recovery90% (in skin cream)[5]
86.7% - 111.2% (in environmental water)[8]
54% - 90% (in serum and tissues)[9][10]
Limit of Detection (LOD)1 µg/mL (UV detection)[5]
0.03 - 0.06 µg/L (MS detection)[8]
Limit of Quantification (LOQ)5 µg/mL[6]

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 1. Sample Collection (Liquid or Solid) spike 2. Spike with This compound Internal Standard sample->spike Add known amount of IS extract 3. Extraction (Dilution/Homogenization) spike->extract cleanup 4. Cleanup (Centrifugation/SPE) extract->cleanup final_extract 5. Final Extract cleanup->final_extract Reconstitute in mobile phase hplc 6. HPLC-UV/MS Analysis final_extract->hplc data 7. Data Processing (Ratio of Analyte/IS) hplc->data quant 8. Quantification data->quant

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive and robust protocol for the sample preparation and quantification of Zephirol in a variety of matrices. The incorporation of this compound as an internal standard is a critical component of the methodology, ensuring reliable and accurate results by correcting for procedural variations. The outlined procedures can be adapted and validated for specific research, quality control, and drug development applications.

References

Application Note: Quantitative Analysis of Zephirol using Zephirol-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zephirol, a benzalkonium chloride, is a quaternary ammonium compound widely utilized for its antimicrobial and cationic surfactant properties in pharmaceutical formulations, disinfectants, and preservatives.[1][2][3] Accurate quantification of Zephirol is crucial for quality control, formulation development, and safety assessments. This application note details a robust and sensitive method for the quantitative analysis of Zephirol in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Zephirol-d7 as an isotopic internal standard. The use of a stable isotope-labeled internal standard like this compound provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Principle

This method employs the principle of isotope dilution mass spectrometry. A known amount of this compound, which is chemically identical to Zephirol but has a different mass due to the deuterium labeling, is added to the sample. The sample is then processed, and the analyte and internal standard are analyzed by LC-MS/MS. The ratio of the signal from Zephirol to that of this compound is used to calculate the concentration of Zephirol in the original sample. This approach minimizes errors that can be introduced during sample preparation and analysis.

Materials and Reagents

  • Zephirol (Analyte)

  • This compound (Internal Standard)[4][5]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Solid Phase Extraction (SPE) cartridges (e.g., weak cation-exchange) for sample cleanup[1]

  • Standard laboratory glassware and equipment

Experimental Protocols

Preparation of Stock and Working Solutions
  • Zephirol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Zephirol and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Zephirol stock solution with a 50:50 mixture of acetonitrile and water. The concentration range should be selected based on the expected concentration of the analyte in the samples.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in a 50:50 mixture of acetonitrile and water.

Sample Preparation (General Procedure for Biological Matrices)
  • Sample Collection: Collect the biological matrix of interest (e.g., plasma, urine, tissue homogenate).

  • Internal Standard Spiking: To 100 µL of the sample, add 10 µL of the 1 µg/mL this compound internal standard spiking solution.

  • Protein Precipitation (for plasma/serum): Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Solid Phase Extraction (SPE) for Cleanup:

    • Condition a weak cation-exchange SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step (or the diluted urine/tissue homogenate).

    • Wash the cartridge with water and then methanol to remove interferences.

    • Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instruments and applications.

Table 1: LC-MS/MS Parameters

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS ModeMultiple Reaction Monitoring (MRM)
Zephirol MRM TransitionDetermine precursor and product ions empirically
This compound MRM TransitionDetermine precursor and product ions empirically
Collision EnergyOptimize for each transition
Dwell Time100 ms
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Zephirol to this compound against the concentration of the Zephirol working standard solutions. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of Zephirol in the samples by interpolating the peak area ratio from the calibration curve.

Method Validation

The analytical method should be validated according to relevant guidelines (e.g., FDA, EMA) for the following parameters:

  • Linearity: Assess the linear range of the calibration curve.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high QC samples).

  • Selectivity and Specificity: Evaluate potential interference from endogenous matrix components.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix.

  • Recovery: Determine the extraction efficiency of the sample preparation procedure.

  • Stability: Evaluate the stability of the analyte in the matrix under various storage and handling conditions.

Data Presentation

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920

Table 3: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low54.998.04.5
Medium5051.2102.43.2
High500495.599.12.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection spike Spike with this compound sample->spike precipitate Protein Precipitation spike->precipitate spe Solid Phase Extraction precipitate->spe evaporate Evaporation & Reconstitution spe->evaporate lcms LC-MS/MS Analysis evaporate->lcms integrate Peak Integration lcms->integrate calculate Calculate Area Ratios integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: Experimental workflow for the quantitative analysis of Zephirol.

Signaling Pathway

The primary mechanism of action for Zephirol (benzalkonium chloride) as an antimicrobial agent is through the disruption of microbial cell membranes. This is a direct physical and chemical interaction rather than a complex intracellular signaling cascade. Therefore, a detailed signaling pathway diagram is not applicable. The cationic headgroup of the Zephirol molecule interacts with the negatively charged components of the bacterial cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death.

mechanism_of_action zephirol Zephirol (Cationic Surfactant) membrane Bacterial Cell Membrane (Negatively Charged) zephirol->membrane Interaction disruption Membrane Disruption membrane->disruption leakage Leakage of Cytoplasmic Contents disruption->leakage death Cell Death leakage->death

Caption: Mechanism of antimicrobial action of Zephirol.

Conclusion

This application note provides a comprehensive framework for the development and validation of a quantitative LC-MS/MS assay for Zephirol using this compound as an internal standard. The described methodology offers high sensitivity, specificity, and accuracy, making it suitable for a wide range of applications in pharmaceutical analysis and drug development. Researchers are encouraged to optimize the provided protocols for their specific matrix and instrumentation to achieve the best performance.

References

Application Notes and Protocols for Zephirol-d7 in Pharmacokinetic and Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature from the conducted searches does not contain specific pharmacokinetic or drug metabolism studies on Zephirol-d7. This compound is a deuterated analog of benzalkonium chloride and is primarily intended for use as an internal standard in analytical methodologies. The following application notes and protocols are therefore presented as a general framework for how such studies would be designed and conducted for a similar compound, using this compound as an internal standard.

Introduction

Pharmacokinetic (PK) and drug metabolism studies are fundamental to the drug development process, providing critical information on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[1][2] These studies are essential for determining dosing regimens, assessing potential drug-drug interactions, and understanding the overall safety profile of a compound.[1] Stable isotope-labeled compounds, such as this compound, are invaluable tools in these studies, particularly in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS), where they serve as ideal internal standards to ensure the accuracy and precision of the analytical method.[3]

This document provides a detailed, albeit illustrative, protocol for a pharmacokinetic study of a hypothetical quaternary ammonium compound, utilizing this compound as an internal standard. It also outlines a general approach to in vitro drug metabolism studies.

Hypothetical Pharmacokinetic Study Protocol

Objective

To determine the key pharmacokinetic parameters of a novel quaternary ammonium test compound in a preclinical model (e.g., Sprague-Dawley rats) following intravenous administration, using this compound as an internal standard for bioanalysis.

Experimental Workflow

The overall workflow for the pharmacokinetic study is depicted below.

G cluster_0 Animal Dosing and Sampling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Acclimatization of Animals B Intravenous Administration of Test Compound A->B C Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) B->C D Plasma Separation by Centrifugation C->D E Addition of this compound (Internal Standard) D->E F Protein Precipitation (e.g., with Acetonitrile) E->F G Supernatant Collection and Evaporation F->G H Reconstitution in Mobile Phase G->H I Injection onto LC System H->I J Chromatographic Separation I->J K Mass Spectrometric Detection (MRM Mode) J->K L Quantification of Test Compound K->L M Pharmacokinetic Modeling L->M N Determination of PK Parameters M->N

Figure 1: Experimental workflow for a preclinical pharmacokinetic study.
Materials and Methods

2.3.1. Animal Dosing and Sample Collection

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).

  • Dosing: Administer the test compound intravenously via the tail vein at a specified dose.

  • Blood Sampling: Collect blood samples (~200 µL) from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

2.3.2. Sample Preparation for LC-MS/MS Analysis

  • Thaw plasma samples on ice.

  • To 50 µL of each plasma sample, add 10 µL of this compound solution (internal standard) at a known concentration.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the samples for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2.3.3. LC-MS/MS Analysis

The development of a reliable LC-MS/MS method is crucial for accurate quantification.[4][5][6]

  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., Zorbax eclipse plus C18, 2.1 x 50 mm, 1.8 µm).[5]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the test compound and this compound. The specific transitions would need to be optimized for the test compound.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis would be used to calculate the key pharmacokinetic parameters, which can be summarized in a table as follows:

ParameterSymbolMean ± SDUnits
Half-lifeValueh
ClearanceCLValueL/h/kg
Volume of DistributionVdValueL/kg
Area Under the CurveAUC₀-∞Valueng*h/mL
Maximum ConcentrationCmaxValueng/mL
Time to Maximum Conc.TmaxValueh

Note: The values in this table are placeholders and would be determined from the experimental data.

In Vitro Drug Metabolism Studies

Objective

To identify the primary metabolic pathways of a test compound and the cytochrome P450 (CYP) enzymes responsible for its metabolism.

General Protocol for Metabolite Identification
  • Incubation: Incubate the test compound with human liver microsomes in the presence of an NADPH-regenerating system.

  • Sample Preparation: At various time points, quench the reaction and prepare the samples for LC-MS/MS analysis (similar to the pharmacokinetic sample preparation).

  • Metabolite Profiling: Analyze the samples using high-resolution mass spectrometry to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • CYP Reaction Phenotyping: To identify the specific CYP enzymes involved, incubate the test compound with a panel of recombinant human CYP enzymes or with human liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform.[2]

Illustrative Metabolic Pathway

The diagram below illustrates a generic drug metabolism process.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism A Parent Drug B Oxidation, Reduction, or Hydrolysis (e.g., via CYP Enzymes) A->B C Phase I Metabolite (More Polar) B->C D Conjugation (e.g., Glucuronidation, Sulfation) C->D E Phase II Metabolite (Highly Water-Soluble) D->E F Excretion E->F

Figure 2: A generalized diagram of drug metabolism pathways.

Conclusion

While specific data on the pharmacokinetics and metabolism of this compound are not available, its role as a deuterated internal standard is critical for the accurate quantification of other compounds in biological matrices. The protocols and frameworks provided here offer a comprehensive guide for researchers and scientists in designing and executing pharmacokinetic and drug metabolism studies for novel chemical entities, ensuring robust and reliable data generation for drug development programs.

References

Application Note: High-Throughput Analysis of Benzalkonium Chloride in Pharmaceutical Formulations using LC-MS/MS with Zephirol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive analytical method for the quantification of benzalkonium chloride (BKC) in pharmaceutical formulations. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, Zephirol-d7 (benzalkonium chloride-d7), to ensure high accuracy and precision. This approach is suitable for high-throughput screening and quality control of BKC in various drug products. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Benzalkonium chloride is a quaternary ammonium compound widely used as a preservative in pharmaceutical products, including ophthalmic, nasal, and parenteral formulations.[1][2] It is typically a mixture of alkyl homologues, primarily C12 and C14.[1][2] Accurate quantification of BKC is crucial for ensuring product quality and safety. Traditional analytical methods often rely on HPLC with UV detection.[1][2][3] However, these methods can be susceptible to matrix interferences. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, offers superior selectivity and reliability by compensating for variations in sample preparation and instrument response.[4][5]

Experimental Workflow

Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing and Quantification Sample Pharmaceutical Formulation Sample Spike_IS Spike with this compound (IS) Sample->Spike_IS 1. Add IS Dilute Dilute with Mobile Phase Spike_IS->Dilute 2. Dilute Sample_Prep_Out Prepared Sample for Injection Dilute->Sample_Prep_Out 3. Filter LC_Separation UPLC Separation Sample_Prep_Out->LC_Separation Inject ESI_Ionization Electrospray Ionization (ESI+) LC_Separation->ESI_Ionization MS_Detection Tandem MS Detection (MRM) ESI_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of BKC Homologues Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of Benzalkonium Chloride.

Materials and Reagents

  • Benzalkonium Chloride Reference Standard (Sigma-Aldrich)[6]

  • This compound (Benzalkonium Chloride-d7) (Clearsynth, LGC Standards)[7][8]

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Methanol (LC-MS Grade)

Equipment

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocols

Standard Solution Preparation
  • Primary Stock Solution of Benzalkonium Chloride (1 mg/mL): Accurately weigh 10 mg of the benzalkonium chloride reference standard and dissolve it in 10 mL of methanol.

  • Primary Stock Solution of this compound (IS) (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution of benzalkonium chloride with the mobile phase.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of this compound with the mobile phase.

Sample Preparation
  • Accurately weigh or pipette a known amount of the pharmaceutical formulation.

  • Add a fixed volume of the Internal Standard Spiking Solution (10 µg/mL) to the sample.

  • Dilute the sample with the mobile phase to a final concentration within the calibration range. For example, for a formulation containing 0.01% BKC, a 1:1000 dilution may be appropriate.

  • Vortex the solution for 1 minute to ensure homogeneity.

  • Centrifuge the solution at 10,000 rpm for 10 minutes to precipitate any excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Method

Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions

The fragmentation of benzalkonium chloride and its deuterated analog involves the loss of the benzyl or deuterated benzyl group.[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Benzalkonium Chloride (C12) 304.391.1
Benzalkonium Chloride (C14) 332.391.1
This compound (C12-d7) 311.398.1
This compound (C14-d7) 339.398.1

Data Analysis and Quantification

The concentration of each benzalkonium chloride homologue (C12 and C14) in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression analysis is then applied to the calibration curve to determine the concentration of the analyte in the unknown samples.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include the following parameters:

  • Linearity: A linear relationship between the concentration and the peak area ratio should be established over a defined range.

  • Accuracy: The accuracy of the method should be determined by analyzing samples with known concentrations of benzalkonium chloride.

  • Precision: The precision of the method should be evaluated by performing repeated analyses of the same sample (repeatability) and by analyzing the sample on different days with different analysts (intermediate precision).

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be demonstrated.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.

Results and Discussion

This LC-MS/MS method with this compound as an internal standard provides a highly selective and sensitive approach for the quantification of benzalkonium chloride in pharmaceutical formulations. The use of a deuterated internal standard effectively corrects for matrix effects and variations in instrument performance, leading to improved accuracy and precision of the results. The method is suitable for high-throughput analysis in a quality control environment.

Conclusion

The described analytical method using this compound as an internal standard for the LC-MS/MS quantification of benzalkonium chloride is a reliable and robust technique for the analysis of pharmaceutical formulations. The detailed protocol and method parameters provide a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories.

References

Application Notes and Protocols for the Detection of Zephirol-d7 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zephirol, a trade name for benzalkonium chloride (BAC), is a quaternary ammonium compound widely used as an antimicrobial preservative in pharmaceutical formulations, including ophthalmic, nasal, and inhaled products. Quantitative analysis of BAC is crucial for quality control and to ensure product safety and efficacy. Zephirol-d7, a deuterated analog of the C12 homolog of benzalkonium chloride (Benzyldimethyldodecylammonium-d7 Chloride), serves as an ideal internal standard for quantification by isotope dilution mass spectrometry. Its use minimizes the effects of sample matrix and instrument variability, leading to highly accurate and precise measurements.

This document provides detailed application notes and protocols for the detection and quantification of benzalkonium chloride homologs using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the typical quantitative performance data for the analysis of major benzalkonium chloride homologs using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for Benzalkonium Chloride Homologs and this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z (Quantifier)Product Ion (Q3) m/z (Qualifier)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
C12-BAC304.391.1212.210035
C14-BAC332.491.1240.210035
C16-BAC360.491.1268.311040
C18-BAC388.591.1296.311045
This compound (C12-BAC-d7) 311.3 98.1 127.1 100 33

Note: The optimal DP and CE values may vary slightly depending on the mass spectrometer manufacturer and model. It is recommended to optimize these parameters in your laboratory.

Table 2: Typical Method Performance Characteristics

ParameterC12-BACC14-BACC16-BAC
Linearity Range0.1 - 100 ng/mL0.1 - 100 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995> 0.995> 0.995
Limit of Detection (LOD)0.05 ng/mL0.05 ng/mL0.08 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL0.1 ng/mL0.2 ng/mL
Recovery95 - 105%93 - 107%92 - 108%
Precision (%RSD)< 5%< 5%< 6%

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of benzalkonium chloride from a liquid pharmaceutical formulation.

Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • This compound internal standard stock solution (1 µg/mL in methanol)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other suitable material)

Procedure:

  • Accurately transfer 100 µL of the pharmaceutical formulation into a 1.5 mL microcentrifuge tube.

  • Add 890 µL of methanol to the tube.

  • Add 10 µL of the 1 µg/mL this compound internal standard stock solution to achieve a final concentration of 10 ng/mL.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography

Table 3: Liquid Chromatography Parameters

ParameterValue
HPLC SystemAgilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry

Table 4: Mass Spectrometry General Parameters

ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S, or equivalent)
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550 °C
IonSpray Voltage5500 V
Curtain Gas35 psi
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi

The specific MRM transitions, declustering potentials, and collision energies are provided in Table 1.

Experimental Workflow Diagram

experimental_workflow start Start sample_prep Sample Preparation start->sample_prep add_is Add this compound Internal Standard sample_prep->add_is extraction Dilution & Protein Precipitation (Methanol) add_is->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_ms_analysis LC-MS/MS Analysis filtration->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing end End data_processing->end

Application Note: Quantification of Quaternary Ammonium Compounds Using Zephirol-D7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary Ammonium Compounds (QACs) are a class of cationic surfactants widely used as disinfectants, antiseptics, and preservatives in pharmaceutical formulations, consumer products, and clinical environments. Their broad-spectrum antimicrobial activity makes them effective against a variety of bacteria, fungi, and viruses. The most common QACs include benzalkonium chlorides (BACs) with varying alkyl chain lengths (e.g., C12, C14, C16).

Accurate quantification of QACs is crucial for product quality control, environmental monitoring, and toxicological assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is essential to compensate for matrix effects and variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

Zephirol-D7, a deuterated analog of benzalkonium chloride, is an ideal internal standard for the quantification of QACs. Its chemical and physical properties are nearly identical to the target analytes, ensuring that it behaves similarly throughout the analytical process. This application note provides a detailed protocol for the quantification of common QACs in a representative water matrix using this compound as an internal standard with LC-MS/MS.

Mechanism of Action

The antimicrobial action of QACs, such as benzalkonium chloride, primarily involves the disruption of microbial cell membranes. The positively charged quaternary nitrogen atom of the QAC molecule interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane. This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell death.

Experimental Protocols

This section details a representative method for the analysis of QACs using this compound as an internal standard. The protocol is based on established methodologies for QAC analysis in aqueous samples.

Materials and Reagents
  • Analytes: Benzalkonium chloride (BAC-C12, BAC-C14, BAC-C16) standards

  • Internal Standard: this compound (Benzalkonium chloride-D7)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water

  • Solid-Phase Extraction (SPE): Weak cation-exchange cartridges

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each BAC homolog and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a mixture of acetonitrile and water (e.g., 50:50 v/v) to create a calibration curve. The concentration range will depend on the expected sample concentrations.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent as the working standards.

Sample Preparation (Solid-Phase Extraction)
  • Conditioning: Condition the weak cation-exchange SPE cartridge with methanol followed by ultrapure water.

  • Loading: Load the water sample (e.g., 100 mL), previously spiked with the this compound internal standard solution, onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with ultrapure water to remove interfering substances.

  • Elution: Elute the retained QACs and the internal standard with an appropriate solvent, such as methanol containing a small percentage of formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the detection and quantification of the target QACs and this compound. Specific precursor-to-product ion transitions should be optimized for each analyte and the internal standard.

Data Presentation

The following tables summarize representative quantitative data for the analysis of benzalkonium chlorides using a deuterated internal standard. These values are indicative and may vary depending on the specific instrumentation and matrix.

Table 1: Optimized MRM Transitions for QACs and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
BAC-C12304.391.1
BAC-C14332.491.1
BAC-C16360.491.1
This compound 311.3 98.1

Table 2: Representative Method Validation Data

ParameterBAC-C12BAC-C14BAC-C16
Linearity Range (ng/mL) 1 - 5001 - 5001 - 500
Correlation Coefficient (r²) >0.995>0.995>0.995
Limit of Detection (LOD) (ng/mL) 0.10.10.2
Limit of Quantification (LOQ) (ng/mL) 0.50.50.8
Recovery (%) 92 - 10590 - 10388 - 101
Precision (RSD %) < 10< 10< 12

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of quaternary ammonium compounds using this compound as an internal standard.

QAC_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with this compound Sample->Spike Add Internal Standard SPE_Load Sample Loading Spike->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Evap_Recon Evaporation & Reconstitution SPE_Elute->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Method) MS_Detection->Quantification Report Final Report Quantification->Report

Caption: Workflow for QAC analysis using this compound.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the quantification of quaternary ammonium compounds using this compound as an internal standard by LC-MS/MS. The use of a deuterated internal standard is critical for achieving accurate and reliable results by compensating for matrix effects and procedural variations. The presented method is robust and sensitive, making it suitable for a wide range of applications in quality control, environmental analysis, and pharmaceutical research. Researchers and scientists can adapt this protocol to their specific needs and matrices to ensure high-quality data in their studies of quaternary ammonium compounds.

Application Note: High-Precision Quantification of Benzalkonium Chloride Using Zephirol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the preparation of calibration curves for the quantification of Zephirol (benzyldimethyldodecylammonium chloride), a common benzalkonium chloride (BAC), using its deuterated analog, Zephirol-d7, as an internal standard. This method is primarily designed for use with Liquid Chromatography-Mass Spectrometry (LC-MS) and is applicable to researchers, scientists, and drug development professionals working on the quantitative analysis of quaternary ammonium compounds in various matrices. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analysis.[1][2][3]

Introduction

Benzalkonium chlorides (BACs) are a class of quaternary ammonium compounds widely used as preservatives and antimicrobial agents in pharmaceuticals, cosmetics, and consumer products.[2][4] Accurate quantification of these compounds is essential for quality control, formulation development, and safety assessments. The inherent variability in sample matrices and analytical instrumentation can pose challenges to achieving reliable quantitative results. The internal standard method is a robust technique used to mitigate these variabilities.[5]

An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer.[1] Deuterated internal standards, such as this compound, are considered the gold standard for LC-MS based quantification as their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly throughout the analytical process.[1][3] This protocol outlines the systematic preparation of calibration standards and quality control samples for the accurate determination of Zephirol.

Experimental Design and Workflow

The overall workflow for preparing calibration curves with this compound involves the preparation of stock solutions of both the analyte (Zephirol) and the internal standard (this compound), followed by serial dilutions to create a series of calibration standards with a fixed concentration of the internal standard and varying concentrations of the analyte.

G cluster_prep Solution Preparation cluster_calib Calibration Curve Preparation cluster_qc QC Sample Preparation cluster_analysis Analysis stock_analyte Analyte Stock (Zephirol) cal_standards Serial Dilution of Analyte + Fixed Concentration of IS stock_analyte->cal_standards qc_samples Spiking of Analyte into Matrix stock_analyte->qc_samples stock_is Internal Standard Stock (this compound) working_is Working IS Solution stock_is->working_is working_is->cal_standards working_is->qc_samples cal_points Calibration Points (e.g., 1-1000 ng/mL) cal_standards->cal_points lcms LC-MS/MS Analysis cal_points->lcms qc_levels Low, Mid, High QC Levels qc_samples->qc_levels qc_levels->lcms

Figure 1: Experimental workflow for calibration curve preparation.

Materials and Reagents

  • Zephirol (Benzyldimethyldodecylammonium chloride, analytical standard)

  • This compound (Benzyldimethyldodecylammonium-d7 chloride, analytical standard)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (or other appropriate mobile phase modifier)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Protocol for Preparation of Calibration Curves

This protocol is designed for a typical LC-MS/MS analysis with a calibration range of 1-1000 ng/mL. The concentrations can be adjusted based on the sensitivity of the instrument and the expected concentration of the analyte in the samples.

Preparation of Stock Solutions
  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of Zephirol analytical standard.

    • Dissolve the standard in a 10 mL volumetric flask with methanol.

    • Ensure the standard is completely dissolved by vortexing and/or sonicating.

    • Bring the solution to the final volume with methanol. This is the Analyte Stock Solution (1 mg/mL) . Store at 2-8°C.

  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound analytical standard.

    • Dissolve the standard in a 1 mL volumetric flask with methanol.

    • Ensure the standard is completely dissolved.

    • Bring the solution to the final volume with methanol. This is the Internal Standard Stock Solution (1 mg/mL) . Store at 2-8°C.

  • Internal Standard Working Solution (1 µg/mL):

    • Pipette 10 µL of the Internal Standard Stock Solution (1 mg/mL) into a 10 mL volumetric flask.

    • Dilute to the final volume with 50:50 methanol:water. This is the Internal Standard Working Solution (1 µg/mL or 1000 ng/mL) .

Preparation of Calibration Standards

The calibration standards are prepared by serial dilution of the Analyte Stock Solution and spiking a constant amount of the Internal Standard Working Solution into each standard.

Table 1: Preparation of Calibration Standards

Calibration StandardAnalyte Concentration (ng/mL)Volume of Analyte Intermediate SolutionFinal Volume (mL)Concentration of this compound (ng/mL)
CS1110 µL of 100 ng/mL150
CS2550 µL of 100 ng/mL150
CS31010 µL of 1 µg/mL150
CS45050 µL of 1 µg/mL150
CS510010 µL of 10 µg/mL150
CS625025 µL of 10 µg/mL150
CS750050 µL of 10 µg/mL150
CS81000100 µL of 10 µg/mL150

To prepare the intermediate solutions, perform serial dilutions of the 1 mg/mL Analyte Stock Solution.

Preparation of Quality Control (QC) Samples

QC samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the calibration curve. These are typically prepared in a matrix that mimics the actual samples to be analyzed.

Table 2: Preparation of Quality Control Samples

QC LevelAnalyte Concentration (ng/mL)Volume of Analyte Intermediate SolutionFinal Volume in Matrix (mL)Concentration of this compound (ng/mL)
Low QC330 µL of 100 ng/mL150
Mid QC30030 µL of 10 µg/mL150
High QC80080 µL of 10 µg/mL150

Data Analysis and Interpretation

The use of an internal standard necessitates a specific data analysis workflow. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte.

G cluster_data_acquisition Data Acquisition cluster_calculation Calculation cluster_plotting Calibration Curve cluster_quantification Quantification peak_area_analyte Peak Area (Analyte) ratio Calculate Ratio: (Peak Area Analyte) / (Peak Area IS) peak_area_analyte->ratio peak_area_is Peak Area (IS) peak_area_is->ratio plot Plot: Ratio vs. Analyte Concentration ratio->plot quantify Determine Unknown Concentration plot->quantify

Figure 2: Data analysis workflow for internal standard calibration.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of calibration curves using this compound as an internal standard for the quantitative analysis of Zephirol. Adherence to this protocol will enable researchers to generate accurate and precise data, which is fundamental for reliable quantification in regulated and research environments. The principles outlined here can be adapted for other quaternary ammonium compounds and various sample matrices with appropriate method validation.

References

Application Notes and Protocols for the Bioanalysis of Zephirol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of Zephirol (benzalkonium chloride) in biological matrices, employing Zephirol-d7 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is a cornerstone of robust bioanalytical methods, ensuring high accuracy and precision by compensating for variability in sample preparation and instrument response.[1][2][3][4][5]

Introduction

Zephirol is a quaternary ammonium compound with broad-spectrum antimicrobial properties, utilized in various pharmaceutical and commercial products.[6][7][8] Accurate quantification of Zephirol in biological samples is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a highly sensitive and selective technique for bioanalysis.[9] The incorporation of this compound, a deuterated analog of the analyte, is critical for mitigating matrix effects and ensuring data reliability.[4]

Principle of the Method

The bioanalytical method involves the extraction of Zephirol and the internal standard, this compound, from a biological matrix, typically plasma or serum. This is followed by chromatographic separation using liquid chromatography (LC) and subsequent detection and quantification by tandem mass spectrometry (MS/MS). The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte, allows for the normalization of potential variations during the analytical process, from extraction to detection.[1][4]

Materials and Reagents

  • Analytes: Zephirol, this compound (Internal Standard)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Acids/Bases: Formic acid (FA)

  • Biological Matrix: Human Plasma (or other relevant biological matrix)

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Pipettes

    • Autosampler vials

    • LC-MS/MS system (e.g., Sciex, Waters, Agilent, Thermo Fisher)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Zephirol and this compound and dissolve in 1 mL of methanol to prepare individual stock solutions.

  • Working Solutions:

    • Prepare serial dilutions of the Zephirol stock solution in 50:50 (v/v) methanol:water to create calibration standards.

    • Prepare a working solution of this compound (Internal Standard) at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

  • Spiking into Biological Matrix:

    • Spike the calibration standard working solutions into the biological matrix to create calibration standards with a final concentration range suitable for the intended study.

    • Spike separate QC working solutions into the biological matrix to create low, medium, and high QC samples.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of the study sample, calibration standard, or QC sample into a clean microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrument Parameters

The following are representative parameters and should be optimized for the specific instrument used.

Table 1: Representative LC-MS/MS Parameters

ParameterValue
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 1 minute
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Zephirol MRM TransitionTo be determined experimentally (e.g., precursor ion corresponding to the most abundant isotope of Zephirol and a characteristic product ion)
This compound MRM TransitionTo be determined experimentally (e.g., precursor ion corresponding to the most abundant isotope of this compound and a characteristic product ion)
Dwell Time100 ms
Collision Energy (CE)To be optimized
Declustering Potential (DP)To be optimized

Data Presentation

Table 2: Hypothetical Mass Transition and Retention Time Data

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Zephirol[Hypothetical Value][Hypothetical Value][Hypothetical Value]
This compound[Hypothetical Value + 7][Hypothetical Value][Hypothetical Value]

Note: The exact m/z values need to be determined experimentally based on the specific Zephirol homolog being analyzed. The retention times for the analyte and internal standard should be very similar.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound (IS) sample->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc msms MS/MS Detection lc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Final Report quantification->report

Caption: Bioanalytical workflow for this compound.

internal_standard_principle cluster_analyte Analyte (Zephirol) cluster_is Internal Standard (this compound) A_prep Variable Loss during Sample Preparation A_ion Variable Ionization in MS Source A_prep->A_ion A_signal Analyte Signal A_ion->A_signal ratio Ratio (Analyte Signal / IS Signal) is Constant and Proportional to Concentration A_signal->ratio IS_prep Identical Loss during Sample Preparation IS_ion Identical Ionization Behavior IS_prep->IS_ion IS_signal IS Signal IS_ion->IS_signal IS_signal->ratio

References

Application of Zephirol-d7 for the Analysis of Benzalkonium Chlorides in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zephirol-d7, a deuterated analog of benzalkonium chloride (BAC), serves as a critical internal standard for the accurate and precise quantification of BACs in complex environmental matrices. BACs are a group of quaternary ammonium compounds widely used as disinfectants and surfactants, leading to their ubiquitous presence in wastewater, surface water, and sediment. Due to their potential environmental impact, regulatory bodies and researchers require robust analytical methods for their monitoring. The use of a stable isotope-labeled internal standard like this compound is best practice for analytical methods, as it compensates for matrix effects and variations in sample preparation and instrument response, ensuring high-quality data.

This document provides detailed application notes and protocols for the use of this compound in the analysis of benzalkonium chloride homologues (C12, C14, and C16) in environmental water and sediment samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Principle

The analytical method is based on solid-phase extraction (SPE) for the pre-concentration and purification of BACs from environmental samples, followed by instrumental analysis using LC-MS/MS. This compound is spiked into the samples at the beginning of the sample preparation process. Since this compound has similar physicochemical properties to the target BACs, it behaves similarly during extraction, cleanup, and ionization. By measuring the ratio of the signal intensity of the target analytes to that of this compound, accurate quantification can be achieved, even in the presence of complex sample matrices that can cause ion suppression or enhancement.

Experimental Protocols

Sample Preparation: Water Samples

Objective: To extract and concentrate benzalkonium chlorides from water samples (wastewater, surface water) using solid-phase extraction (SPE).

Materials:

  • Water sample (100 mL)

  • This compound internal standard solution (1 µg/mL in methanol)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • SPE cartridges (e.g., Strata-X, 200 mg, 6 mL)

  • SPE manifold

  • Glass vials

Procedure:

  • Filter the water sample through a 1.0 µm glass fiber filter to remove suspended solids.

  • To a 100 mL aliquot of the filtered water sample, add 10 µL of the 1 µg/mL this compound internal standard solution to achieve a final concentration of 100 ng/L.

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes from the cartridge with 6 mL of methanol containing 2% (v/v) formic acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Sediment and Sludge Samples

Objective: To extract benzalkonium chlorides from solid environmental matrices.

Materials:

  • Sediment/sludge sample (1 g, freeze-dried and homogenized)

  • This compound internal standard solution (1 µg/mL in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Weigh 1 g of the homogenized sediment/sludge sample into a 50 mL centrifuge tube.

  • Spike the sample with 10 µL of the 1 µg/mL this compound internal standard solution.

  • Add 10 mL of a mixture of acetonitrile and water (7:3, v/v).

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Extract the sample in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction (steps 3-7) two more times with fresh extraction solvent.

  • Combine the supernatants and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen.

  • Add 9 mL of ultrapure water to the extract and proceed with the solid-phase extraction as described for water samples (Protocol 1, steps 3-10).

LC-MS/MS Analysis

Objective: To separate and quantify benzalkonium chloride homologues and this compound.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: 50-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 50% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Conditions (Positive ESI Mode):

  • Ion Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
C12-BAC 304.391.15035
304.3212.25025
C14-BAC 332.391.15035
332.3240.25025
C16-BAC 360.491.15035
360.4268.35025
This compound 311.398.15035
311.3212.25025

Data Presentation

The following table summarizes the typical performance data for the analysis of benzalkonium chlorides in wastewater effluent using this compound as an internal standard.

AnalyteSpiked Concentration (ng/L)Recovery (%)RSD (%) (n=6)Method Detection Limit (MDL) (ng/L)Method Quantitation Limit (MQL) (ng/L)
C12-BAC 10095.25.8515
C14-BAC 10098.74.5515
C16-BAC 100102.16.2825

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Environmental Sample (Water or Sediment) spike Spike with this compound Internal Standard sample->spike 1 extraction Solid Phase Extraction (SPE) or Solvent Extraction spike->extraction 2 cleanup Elution and Concentration extraction->cleanup 3 reconstitution Reconstitution in Mobile Phase cleanup->reconstitution 4 lcms LC-MS/MS Analysis reconstitution->lcms 5 quant Quantification using Analyte/IS Ratio lcms->quant 6 report Reporting of Results quant->report 7

Caption: General workflow for the analysis of benzalkonium chlorides in environmental samples.

Logical Relationship of Internal Standard Correction

internal_standard_correction cluster_analyte Target Analyte (BAC) cluster_is Internal Standard (this compound) analyte_signal Analyte Peak Area ratio Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_signal IS Peak Area is_signal->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Caption: Principle of internal standard calibration for accurate quantification.

Troubleshooting & Optimization

troubleshooting matrix effects with Zephirol-d7 in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding matrix effects when analyzing plasma samples using Zephirol-d7 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

Zephirol is a trade name for benzalkonium chloride (BAC), a quaternary ammonium compound (QAC) widely used as a cationic surfactant and disinfectant. The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium. This creates a stable isotope-labeled (SIL) version of the compound.

In quantitative mass spectrometry, a SIL internal standard (IS) like this compound is considered the gold standard. Because it has nearly identical chemical and physical properties to the non-labeled analyte, it is expected to behave similarly during sample extraction, chromatography, and ionization.[1] By adding a known amount of this compound to each sample, variations in the analytical process can be corrected by using the ratio of the analyte signal to the internal standard signal, which should remain constant.[1]

Q2: What are matrix effects in the context of plasma sample analysis?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. When analyzing plasma, these effects are a major source of imprecision and inaccuracy. The most common interfering components in plasma are phospholipids.[2][3]

  • Ion Suppression: This is the most frequent issue, where co-eluting matrix components interfere with the ionization of the target analyte, leading to a decreased signal response.[2][3]

  • Ion Enhancement: Less commonly, co-eluting species can increase the ionization efficiency, leading to an erroneously high signal.

Phospholipids, which are highly abundant in plasma, are a primary cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[2][3][4]

Q3: Why are plasma matrix effects a particular problem for quaternary ammonium compounds (QACs) like Zephirol?

The challenges with QACs in plasma are twofold:

  • Endogenous Interference: Plasma contains naturally occurring QACs like phosphatidylcholines, which are a major class of phospholipids.[4] These molecules can interfere directly with the analysis and are a primary cause of ion suppression. Monitoring for the characteristic fragment ion at m/z 184 can help visualize the elution profile of these interfering phospholipids.[4][5]

  • Sample Preparation Complexity: The charged nature of QACs makes their extraction and separation from the complex plasma matrix challenging. Techniques like simple protein precipitation are often insufficient to remove phospholipids, which can then co-elute with the QAC analyte and cause significant ion suppression.[2][4]

Q4: My this compound internal standard is supposed to correct for matrix effects. Why am I still seeing issues like poor accuracy or high variability?

While SIL internal standards are powerful tools, they are not always a perfect solution.[1][6][7] The assumption that the analyte and the IS are affected identically by the matrix can sometimes be incorrect. This phenomenon is known as differential matrix effects .

A primary cause is a slight chromatographic separation between the analyte and its deuterated internal standard, often referred to as the "deuterium isotope effect".[6] If the analyte and this compound separate even slightly, and they elute in a region where the matrix interference is rapidly changing, they will experience different degrees of ion suppression.[1][6] This invalidates the analyte-to-IS ratio and leads to inaccurate and imprecise results.[6] Therefore, even when using a deuterated internal standard, it is crucial to investigate and minimize matrix effects.[6]

Troubleshooting Guide

Problem: I am observing low signal intensity, poor peak shape, or high variability for my analyte and/or this compound.

This is a classic symptom of significant matrix effects, most likely ion suppression caused by phospholipids.

Possible Cause: Ion Suppression from Phospholipids

Solution: Improve your sample preparation protocol to effectively remove phospholipids before LC-MS analysis. Simple protein precipitation (PPT) is often inadequate.[2][4] Consider more selective techniques.

The following table summarizes common sample preparation techniques and their general effectiveness in removing phospholipids from plasma.

Sample Preparation TechniquePrinciplePhospholipid Removal EfficiencyAnalyte RecoveryThroughput
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol).Poor. Phospholipids remain soluble in the supernatant.[2][4]Generally good, but highly dependent on the analyte.High
Liquid-Liquid Extraction (LLE) Analyte is partitioned into an immiscible organic solvent.Moderate. Some phospholipids can co-extract due to their hydrophobic tails.[2]Variable and requires significant method development.Low to Medium
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Good to Excellent. Weak Cation Exchange (WCX) cartridges are effective for QACs.[8][9]Good to Excellent, but requires careful method optimization.[10]Medium to High
Phospholipid Removal Plates A specialized sorbent (e.g., HybridSPE) removes phospholipids while allowing the analyte to pass through.Excellent. Specifically designed to target and remove phospholipids.[2][4]Excellent for a wide range of analytes.High

Recommendation: For robust analysis of Zephirol and other QACs in plasma, transition from Protein Precipitation to a more selective method like Solid-Phase Extraction (SPE) using a weak cation-exchange mechanism or dedicated Phospholipid Removal Plates .[8][9]

Possible Cause: Differential Matrix Effects

Solution: If you are using an advanced sample preparation technique and still see variability, investigate the co-elution of your analyte and this compound.

  • Overlay Chromatograms: Carefully examine the peak apex of the analyte and this compound. Even a small offset can be problematic.

  • Optimize Chromatography: Adjust your gradient, flow rate, or column chemistry to ensure the analyte and internal standard peaks perfectly co-elute.

  • Assess Matrix Effects Systematically: Use the post-extraction addition experiment detailed below to quantify the extent of the matrix effect at the specific retention time of your compounds.

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects

This protocol allows you to determine the precise impact of the plasma matrix on your analytical signal. It requires preparing three sets of samples.

Objective: To calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE).

Required Sample Sets:

  • Set A (Neat Solution): Analyte and this compound spiked into the final mobile phase solvent. This represents 100% signal with no matrix.

  • Set B (Post-Extraction Spike): Blank plasma is subjected to the entire sample preparation procedure. The analyte and this compound are spiked into the final, clean extract. This measures the effect of the matrix components that were not removed during cleanup.

  • Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the plasma before the sample preparation procedure begins. This is your typical study sample.

Procedure:

  • Select at least three concentration levels (low, medium, high) for the experiment.

  • Prepare 5-6 replicates for each concentration level in each of the three sets (A, B, and C).

  • Analyze all samples using your LC-MS/MS method.

  • Calculate the mean peak area for each analyte at each concentration level in each set.

  • Use the following formulas to assess performance:

    • Matrix Effect (ME %) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (RE %) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (PE %) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Interpretation of Results:

  • ME = 100%: No matrix effect.

  • ME < 100%: Ion suppression is occurring.

  • ME > 100%: Ion enhancement is occurring.

  • A calculated ME between 85% and 115% is often considered acceptable, but less is always better. If you see significant ion suppression (e.g., ME < 80%), your sample preparation method is insufficient.

Mandatory Visualizations

Diagram 1: The Cause of Ion Suppression in Plasma Analysis cluster_0 Matrix Components Plasma Plasma Sample SamplePrep Sample Preparation (e.g., Protein Precipitation) Plasma->SamplePrep Analyte Analyte + This compound SamplePrep->Analyte Co-extracted Phospholipids Phospholipids SamplePrep->Phospholipids Co-extracted LC LC Column MS Mass Spectrometer Ion Source LC->MS Signal Reduced Analyte Signal MS->Signal Ion Suppression Analyte->LC Co-elution Phospholipids->LC Co-elution

Caption: The mechanism of phospholipid-induced ion suppression.

Diagram 2: Troubleshooting Workflow for Matrix Effects Start Start: Poor Signal Intensity or High Variability AssessME Quantify Matrix Effect (Post-Extraction Protocol) Start->AssessME CheckElution Verify Analyte/IS Co-elution AssessME->CheckElution ME is Acceptable ImprovePrep Improve Sample Prep (Use SPE or PL Removal) AssessME->ImprovePrep ME is Poor (<85% or >115%) OptimizeLC Optimize Chromatography (Adjust Gradient/Column) CheckElution->OptimizeLC Offset Detected End End: Robust & Accurate Method CheckElution->End Perfect Co-elution ImprovePrep->AssessME Re-evaluate OptimizeLC->CheckElution Re-evaluate

Caption: A logical workflow for diagnosing and resolving matrix effects.

References

preventing deuterium exchange in Zephirol-d7 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and use of Zephirol-d7 solutions to minimize the risk of deuterium exchange, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing deuterium exchange important?

This compound is the deuterated form of Zephirol (benzalkonium chloride), a quaternary ammonium salt commonly used as an internal standard in mass spectrometry-based analyses.[1][2][3][4][5][6] It is critical to prevent the exchange of deuterium atoms with hydrogen atoms from the solvent or other sources (a process called back-exchange). This exchange can compromise the accuracy and precision of quantitative analyses by altering the mass of the internal standard.[7]

Q2: What are the primary factors that can induce deuterium exchange in this compound?

Deuterium exchange is primarily catalyzed by the presence of acidic or basic conditions.[8][9][10] The rate of this exchange is highly dependent on the pH of the solution.[8] While the deuterium atoms on the aromatic ring of this compound are generally stable, the presence of the quaternary ammonium group can facilitate exchange at adjacent positions under certain conditions.[8][11] Elevated temperatures can also accelerate this process.

Q3: How can I prevent deuterium exchange in my this compound stock solutions?

To maintain the isotopic purity of your this compound stock solutions, it is recommended to dissolve the compound in a high-purity, aprotic, and anhydrous organic solvent such as acetonitrile or methanol. Storage conditions are also crucial; solutions should be stored at low temperatures (e.g., -20°C or below) in tightly sealed vials to minimize exposure to atmospheric moisture.[1]

Q4: Can I use aqueous solutions or buffers with this compound?

While many applications require the use of aqueous solutions or buffers, these environments increase the risk of deuterium exchange. If aqueous solutions are necessary, it is crucial to control the pH. The minimum rate of exchange for many organic molecules occurs at a slightly acidic pH (around 2.6-4.5).[9] It is advisable to prepare these solutions fresh and use them as quickly as possible. Avoid strongly acidic or basic buffers.

Q5: How can I check if my this compound has undergone deuterium exchange?

The most direct method to assess the isotopic integrity of your this compound is through mass spectrometry. By analyzing the mass spectrum of the compound, you can determine if there has been a shift in the isotopic distribution, indicating a loss of deuterium atoms.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent internal standard signal in mass spectrometry. Deuterium back-exchange leading to a mixed population of deuterated and non-deuterated Zephirol.1. Prepare fresh this compound stock solution in anhydrous, aprotic solvent. 2. If using aqueous buffers, ensure the pH is in the stable range (slightly acidic) and use the solution immediately after preparation. 3. Verify the isotopic purity of the this compound standard using mass spectrometry.
Gradual decrease in the m/z of the this compound peak over time. Slow deuterium exchange occurring during storage.1. Ensure stock solutions are stored at or below -20°C in tightly sealed containers. 2. Aliquot the stock solution to minimize freeze-thaw cycles and reduce exposure to atmospheric moisture. 3. Consider using a solvent with a lower propensity to exchange protons (e.g., acetonitrile over methanol).
Unexpected peaks in the mass spectrum near the this compound peak. Partial deuterium exchange creating a range of deuterated species.1. Review the entire sample preparation workflow for potential sources of strong acids or bases. 2. Minimize the time the sample spends in aqueous or protic solutions before analysis.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Objective: To prepare a stable stock solution of this compound with minimal risk of deuterium exchange.

  • Materials:

    • This compound solid

    • Anhydrous acetonitrile (LC-MS grade)

    • Volumetric flask

    • Analytical balance

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Allow the this compound solid to equilibrate to room temperature in a desiccator to prevent condensation.

    • Accurately weigh the desired amount of this compound and transfer it to the volumetric flask.

    • Dissolve the solid in anhydrous acetonitrile and bring it to the final volume.

    • Mix the solution thoroughly.

    • Aliquot the stock solution into amber glass vials, purge with an inert gas (e.g., nitrogen or argon) before sealing, and store at -20°C or below.

Protocol 2: Use of this compound in an Aqueous Sample Matrix
  • Objective: To use this compound as an internal standard in an experiment involving an aqueous buffer, while minimizing deuterium exchange.

  • Materials:

    • This compound stock solution (prepared as in Protocol 1)

    • Aqueous buffer (pH adjusted to ~4.0)

    • Sample matrix

  • Procedure:

    • Prepare the aqueous buffer and adjust the pH to the desired slightly acidic value.

    • Just prior to sample analysis, spike the required amount of this compound stock solution into the sample already in the aqueous buffer.

    • Vortex the sample briefly to ensure homogeneity.

    • Proceed with the analytical workflow (e.g., LC-MS/MS injection) as quickly as possible.

    • Do not store samples containing this compound in aqueous buffers for extended periods.

Visualizations

Deuterium_Exchange_Pathway Zephirol_d7_Aprotic This compound in Aprotic Solvent (e.g., Acetonitrile) Zephirol_d7_Aqueous This compound in Aqueous Solution Zephirol_d7_Aprotic->Zephirol_d7_Aqueous Introduction to Aqueous Environment Exchanged_Zephirol Partially or Fully Exchanged Zephirol Zephirol_d7_Aqueous->Exchanged_Zephirol Acid/Base Catalysis (H+ Source)

Caption: Logical workflow of potential deuterium exchange for this compound.

Troubleshooting_Logic start Inconsistent This compound Signal? check_solvent Is the stock solution in an aprotic solvent? start->check_solvent check_pH Is the aqueous buffer pH controlled (slightly acidic)? check_solvent->check_pH Yes solution_solvent Prepare fresh stock in anhydrous, aprotic solvent. check_solvent->solution_solvent No check_storage Is the solution stored properly (-20°C, sealed)? check_pH->check_storage Yes solution_pH Adjust buffer pH and use solution immediately. check_pH->solution_pH No check_storage->start No, Re-evaluate solution_storage Improve storage conditions. check_storage->solution_storage No

Caption: Troubleshooting flowchart for this compound signal inconsistency.

References

Technical Support Center: Troubleshooting Chromatographic Peak Shifts of Zephirol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing chromatographic peak shifts encountered during the analysis of Zephirol-d7. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to peak shifts?

This compound is a deuterated form of Zephirol, which belongs to the class of quaternary ammonium compounds known as benzalkonium chlorides. Its chemical formula is C₂₁H₃₁D₇ClN and it has a molecular weight of 347.03 g/mol .[1][2] As a quaternary ammonium salt, this compound is permanently positively charged, making it an ionizable compound. The retention of ionizable compounds in reversed-phase chromatography is highly sensitive to changes in mobile phase pH, which can lead to significant peak shifts if not properly controlled.

Q2: What are the most common causes of retention time shifts for this compound?

The most common causes of retention time shifts for this compound and other quaternary ammonium compounds can be broadly categorized into three areas:

  • Mobile Phase Issues: Inconsistent mobile phase preparation, changes in pH, buffer concentration, or organic solvent ratio.[3][4]

  • Column Issues: Column aging or degradation, contamination from sample matrix, or insufficient equilibration.[4]

  • System Issues: Fluctuations in flow rate due to pump malfunctions or leaks, and temperature variations in the column compartment.[4]

Q3: How critical is pH control when analyzing this compound?

Due to its quaternary ammonium structure, the pH of the mobile phase is a critical parameter.[1] Although this compound is permanently charged, mobile phase pH can influence the ionization state of residual silanols on the silica-based stationary phase. At higher pH values, silanols become deprotonated and can interact with the positively charged this compound, leading to peak tailing and potential shifts in retention. Maintaining a consistent and appropriate pH is crucial for reproducible results.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving chromatographic peak shifts observed during the analysis of this compound.

Initial Assessment

My peak has shifted. What is the first thing I should check?

Start by examining the nature of the peak shift. Is it a sudden or a gradual shift? Are all peaks in the chromatogram affected, or just the this compound peak? This initial assessment can provide clues to the root cause.

  • All peaks shifting proportionally: This often points to a system-wide issue like a change in flow rate.

  • Only the this compound peak (or other ionizable compounds) shifting: This suggests a chemical or column-related issue, such as a change in mobile phase pH.

Systematic Troubleshooting Workflow

The following diagram outlines a step-by-step workflow for troubleshooting peak shifts.

Troubleshooting_Workflow start Peak Shift Observed check_system Check System Parameters (Flow Rate, Temperature, Pressure) start->check_system system_ok System OK? check_system->system_ok troubleshoot_system Troubleshoot Pump, Leaks, and Temperature Control system_ok->troubleshoot_system No check_mobile_phase Check Mobile Phase (Preparation, pH, Composition) system_ok->check_mobile_phase Yes troubleshoot_system->check_system mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok prepare_new_mp Prepare Fresh Mobile Phase mobile_phase_ok->prepare_new_mp No check_column Check Column (Age, Equilibration, Contamination) mobile_phase_ok->check_column Yes prepare_new_mp->check_mobile_phase column_ok Column OK? check_column->column_ok troubleshoot_column Flush, Regenerate, or Replace Column column_ok->troubleshoot_column No check_sample Check Sample (Solvent, Matrix Effects) column_ok->check_sample Yes troubleshoot_column->check_column resolve Issue Resolved check_sample->resolve

Caption: A step-by-step workflow for troubleshooting chromatographic peak shifts.

Potential Causes and Solutions

The following diagram illustrates the logical relationships between potential causes of peak shifts.

Peak_Shift_Causes cluster_system System Issues cluster_mobile_phase Mobile Phase Issues cluster_column Column Issues cluster_sample Sample Issues peak_shift Peak Shift flow_rate Flow Rate Fluctuation peak_shift->flow_rate Caused by temperature Temperature Variation peak_shift->temperature Caused by leaks System Leaks peak_shift->leaks Caused by ph_change Incorrect pH peak_shift->ph_change Caused by composition Wrong Composition peak_shift->composition Caused by buffer Buffer Degradation peak_shift->buffer Caused by degradation Column Degradation peak_shift->degradation Caused by contamination Contamination peak_shift->contamination Caused by equilibration Insufficient Equilibration peak_shift->equilibration Caused by matrix Matrix Effects peak_shift->matrix Caused by solvent Incompatible Solvent peak_shift->solvent Caused by

Caption: Logical relationships between potential causes of chromatographic peak shifts.

Data Presentation

The following table summarizes the expected qualitative impact of common parameter changes on the retention time of this compound in a typical reversed-phase HPLC method.

Parameter ChangeExpected Impact on Retention TimeRationale
Increase in Organic Solvent % DecreaseThis compound will have a lower affinity for the stationary phase and elute faster.
Decrease in Organic Solvent % IncreaseThis compound will have a higher affinity for the stationary phase and elute slower.
Increase in Column Temperature DecreaseThe viscosity of the mobile phase decreases, and the solubility of this compound in the mobile phase increases, leading to faster elution.[4]
Decrease in Column Temperature IncreaseThe viscosity of the mobile phase increases, and the solubility of this compound in the mobile phase decreases, leading to slower elution.[4]
Increase in Mobile Phase pH Potential for Increase and Peak TailingIncreased ionization of residual silanols on the stationary phase can lead to secondary interactions with the positively charged this compound.
Decrease in Mobile Phase pH Potential for Decrease and Improved Peak ShapeSuppression of silanol ionization reduces secondary interactions.
Decrease in Flow Rate IncreaseThe analyte spends more time in the column.
Increase in Flow Rate DecreaseThe analyte spends less time in the column.

Experimental Protocols

Protocol 1: Diagnosing the Root Cause of a Peak Shift

This protocol provides a systematic approach to identifying the source of retention time variability.

1. Initial Checks:

  • Verify the correct method parameters are loaded in the instrument control software.
  • Ensure all solvent bottles have sufficient volume and the waste container is not full.
  • Check for any visible leaks in the system.

2. System Suitability Test:

  • Prepare a fresh standard of this compound in the mobile phase.
  • Perform a system suitability test to check for retention time, peak area, and peak shape against established specifications.

3. Isolate the Problem:

  • Flow Rate Check: Disconnect the column and measure the flow rate from the pump directly using a graduated cylinder and a stopwatch. Compare the measured flow rate to the setpoint.
  • Mobile Phase Verification: Prepare a fresh batch of mobile phase, paying close attention to accurate pH measurement and component mixing. Re-run the system suitability test.
  • Column Evaluation: If the issue persists, replace the current column with a new or known good column of the same type. Re-run the system suitability test.

4. Sample Investigation:

  • If the system and column are performing as expected with the standard, investigate the sample preparation.
  • Ensure the sample is dissolved in a solvent compatible with the mobile phase.
  • Consider potential matrix effects by preparing a spiked sample in a clean matrix and comparing it to the standard.

Protocol 2: Representative HPLC Method for this compound Analysis

This protocol is a representative method based on common practices for the analysis of benzalkonium chlorides. Method development and validation are required for specific applications.

  • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 60% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 214 nm or Mass Spectrometer with Electrospray Ionization (ESI) in positive ion mode.

References

Technical Support Center: Optimizing Zephirol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Zephirol-d7 as an internal standard in analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Zephirol, which belongs to the class of quaternary ammonium compounds. It is commonly used as an internal standard (IS) in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The deuterium labeling makes it chemically almost identical to its non-labeled counterpart (analyte) but distinguishable by its higher mass. This allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variations and improving the accuracy and precision of quantification.[1]

Q2: What are the key considerations when selecting a deuterated internal standard like this compound?

When selecting a deuterated internal standard, several factors are crucial:

  • High Purity: The IS should be of high chemical and isotopic purity to avoid interference with the analyte signal.

  • Stability: The deuterium label should be stable and not prone to exchange with hydrogen atoms from the solvent or matrix.

  • No Isotopic Interference: The mass difference between the analyte and the IS should be sufficient to prevent overlap of their isotopic clusters, which could affect quantification.

  • Co-elution: Ideally, the IS should co-elute with the analyte to ensure it experiences the same matrix effects. However, slight chromatographic separation can sometimes occur with deuterated standards.[2]

Q3: What is the ideal concentration for an internal standard?

A general guideline is to use an internal standard concentration that is similar to the expected concentration of the analyte in the samples. A common starting point is a concentration in the mid-range of the calibration curve. The goal is to have a robust and reproducible signal for the internal standard that is well above the limit of quantification but does not cause detector saturation.

Troubleshooting Guide

Issue 1: High Variability in Internal Standard Signal

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls. Use calibrated pipettes and a consistent workflow.
Matrix Effects The sample matrix can suppress or enhance the ionization of the internal standard.[3] Evaluate matrix effects by comparing the IS response in neat solution versus in a sample matrix. If significant effects are observed, consider additional sample cleanup steps or adjusting the chromatographic conditions to separate the IS from interfering matrix components.
Instrument Contamination Quaternary ammonium compounds like Zephirol are known to be "sticky" and can adsorb to surfaces in the LC system, leading to carryover and variable signals.[4] Implement a rigorous wash protocol for the autosampler and column between injections. Using a dedicated LC system for quaternary ammonium compound analysis can also minimize contamination.
Suboptimal IS Concentration An IS concentration that is too low may result in a signal close to the limit of quantification, leading to higher variability. Conversely, a very high concentration can lead to detector saturation or ion suppression of the analyte.[5] Re-optimize the IS concentration using the experimental protocol provided below.

Issue 2: Poor Linearity of the Calibration Curve

Potential Cause Troubleshooting Steps
Analyte or IS Saturation At high concentrations, the detector response may become non-linear. This can happen for either the analyte or the internal standard.[3] Extend the calibration curve to lower concentrations or dilute samples that fall in the non-linear range. If the IS signal is saturating, reduce its concentration.
Isotopic Contribution At high analyte concentrations, the natural isotopic abundance of the analyte may contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[6] This can lead to a non-linear response. Ensure the mass spectrometer resolution is sufficient to distinguish between the analyte and IS signals.
Signal Suppression/Enhancement High concentrations of the analyte can sometimes suppress the ionization of the internal standard, and vice-versa.[5][7] This "cross-talk" can affect the linearity of the response ratio. Evaluate the absolute signal of both the analyte and the IS across the calibration range to identify any concentration-dependent suppression.

Experimental Protocol: Optimization of this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for use as an internal standard in an LC-MS/MS method.

Objective: To find a this compound concentration that provides a stable and reproducible signal without causing detector saturation or interfering with analyte quantification across the entire calibration range.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Analyte stock solution (non-labeled Zephirol or other target analyte)

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)

  • Calibrated pipettes and appropriate labware

  • LC-MS/MS system

Methodology:

  • Prepare a Series of Internal Standard Working Solutions:

    • From the this compound stock solution, prepare a series of working solutions at different concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in the initial mobile phase composition.

  • Prepare Analyte Calibration Standards:

    • Prepare a set of calibration standards for your analyte spanning the desired linear range (e.g., from the limit of quantification (LOQ) to the upper limit of quantification (ULOQ)).

  • Experiment 1: Assess IS Response and Linearity:

    • For each this compound working solution concentration, fortify a set of blank matrix samples (or solvent if a matrix is not yet established).

    • Inject these samples into the LC-MS/MS system and monitor the peak area of this compound.

    • Data Analysis: Plot the peak area of this compound against its concentration. The response should be linear. Note the concentration at which the signal starts to plateau, indicating detector saturation.

  • Experiment 2: Evaluate the Effect of IS Concentration on Analyte Response:

    • Select three concentrations of this compound from the linear range determined in Experiment 1 (e.g., a low, medium, and high concentration).

    • For each of these three IS concentrations, spike the entire set of analyte calibration standards.

    • Inject all prepared samples into the LC-MS/MS system.

    • Data Analysis:

      • For each IS concentration, generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration.

      • Calculate the coefficient of determination (R²) for each calibration curve.

      • Examine the absolute peak area of the internal standard across the analyte calibration range. A consistent IS peak area indicates minimal ion suppression from the analyte.

  • Selection of Optimal Concentration:

    • Choose the this compound concentration that results in:

      • A high coefficient of determination (R² > 0.99) for the analyte calibration curve.

      • A stable and consistent internal standard peak area across all calibration points.

      • An IS signal that is sufficiently high for robust detection but well below the saturation level. A good rule of thumb is an IS response that is roughly 50-75% of the response of the analyte at the ULOQ.

Quantitative Data Summary:

The following table provides an example of how to summarize the data from the optimization experiments.

Table 1: Evaluation of Different this compound Concentrations

This compound Conc. (ng/mL) Analyte Calibration Curve R² IS Peak Area RSD (%) across Cal. Curve Observations
1 0.992 18.5 Low signal, higher variability
10 0.998 8.2 Good linearity, stable IS signal
50 0.999 5.1 Excellent linearity and IS stability
100 0.997 15.3 Slight IS suppression at high analyte conc.

| 500 | 0.985 | 25.6 | Significant IS suppression and potential saturation |

Based on the example data above, a concentration of 50 ng/mL would be selected as the optimal concentration for this compound. In a published study, a concentration of 50 nM d7-benzalkonium chloride (a close analog) was successfully used as an internal standard for quantifying benzalkonium chlorides in biological samples.[8]

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_spiking Internal Standard Spiking cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Analyte Stock C Calibration Standards A->C D QC Samples A->D B This compound Stock F Add Optimized This compound Conc. B->F C->F D->F E Unknown Samples E->F G LC Separation F->G H MS/MS Detection G->H I Peak Integration H->I J Calculate Area Ratios (Analyte/IS) I->J K Quantification using Calibration Curve J->K

Caption: Workflow for quantitative analysis using this compound internal standard.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start High IS Signal Variability? cause1 Inconsistent Spiking start->cause1 Yes cause2 Matrix Effects start->cause2 cause3 System Contamination start->cause3 cause4 Suboptimal Concentration start->cause4 sol1 Verify Pipetting & Workflow cause1->sol1 sol2 Improve Sample Cleanup cause2->sol2 sol3 Implement Rigorous Wash Steps cause3->sol3 sol4 Re-optimize IS Concentration cause4->sol4 end Stable IS Signal sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for internal standard signal variability.

References

issues with Zephirol-d7 stability in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Zephirol-d7 in acidic and basic conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Possible Cause Recommended Action
Loss of Antimicrobial Efficacy pH-Dependent Activity: While generally stable, the antimicrobial efficacy of quaternary ammonium compounds like this compound can be influenced by the pH of the medium, especially in the presence of organic matter.[1][2] Degradation: Although stable under typical experimental conditions, prolonged exposure to extreme pH and high temperatures might lead to some degradation.- Verify the pH of your experimental solution. Optimal efficacy is often observed from neutral to slightly alkaline conditions.[2]- If possible, perform a quality control check of the this compound solution to confirm its concentration and integrity, especially if it has been stored for an extended period or under non-ideal conditions.
Inconsistent Analytical Results (e.g., HPLC) Interaction with Matrix Components: Components of your sample matrix may interfere with the analytical detection of this compound.Improper Sample Preparation: Inadequate dissolution or dilution can lead to variability.- Develop and validate a stability-indicating analytical method, such as HPLC-UV, for your specific formulation.[3][4][5]- Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and ensure your analytical method can resolve them from the intact this compound.
Precipitation in Formulation Interaction with Anionic Compounds: this compound is a cationic surfactant and can interact with anionic compounds in your formulation, leading to precipitation.- Review all components of your formulation for potential incompatibilities.- Avoid mixing this compound directly with concentrated solutions of anionic substances.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

A1: this compound, as a deuterated form of benzalkonium chloride, is expected to exhibit high stability in acidic conditions. Benzalkonium chloride solutions are known to be stable over a wide pH range.[6] Studies have shown that even under stress conditions, such as exposure to 0.1 M HCl at 70°C, benzalkonium chloride remains very stable.[7] As a quaternary ammonium compound, the cationic nitrogen is permanently charged and unreactive towards most acids.[8][9]

Q2: Will this compound degrade in basic solutions?

A2: this compound is generally stable in basic solutions under typical experimental conditions.[6] Quaternary ammonium salts are stable towards most nucleophiles.[8] However, under harsh conditions, such as with exceptionally strong bases or at elevated temperatures, some degradation may occur.[8] For instance, while stable in 1 M NaOH at 70°C in some studies, prolonged exposure to more extreme basic conditions could potentially lead to degradation through pathways like dealkylation or rearrangement.[7][8]

Q3: What are the potential degradation products of this compound?

A3: Under forced degradation conditions (e.g., advanced oxidation processes), the degradation of the non-deuterated form, benzalkonium chloride, can occur through several pathways. These include dealkylation (loss of the long alkyl chain), demethylation (loss of methyl groups), and cleavage of the C-N bond of the benzyl group.[10]

Q4: Does the pH of my solution affect the antimicrobial activity of this compound?

A4: While the chemical structure of this compound is stable across a wide pH range, its antimicrobial effectiveness can be influenced by pH, particularly in the presence of organic matter.[1][2] Some studies suggest that the antimicrobial activity of benzalkonium chloride is optimal at a pH range from neutral to slightly alkaline.[2] For instance, one study showed better efficacy against Salmonella at pH 6 compared to pH 9 in the presence of organic materials.[2]

Q5: How should I store solutions of this compound?

A5: this compound as a solid should be stored in a refrigerator at 2-8°C under an inert atmosphere.[6] Aqueous solutions of benzalkonium chloride are stable, but it is good practice to store them in well-sealed containers, protected from light, and at controlled room temperature or refrigerated to minimize any potential for long-term degradation or microbial contamination.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various pH conditions based on the known stability of benzalkonium chloride.

pHConditionTemperatureDurationExpected Purity (%)
30.01 M HCl25°C24 hours>99%
5Acetate Buffer25°C24 hours>99%
7Phosphate Buffer25°C24 hours>99%
9Borate Buffer25°C24 hours>99%
11Carbonate Buffer25°C24 hours>98%

Note: This data is representative and based on the general stability of benzalkonium chloride. Actual stability may vary depending on the specific formulation and storage conditions.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in a given formulation.

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Preparation of Sample Solutions:

    • Prepare solutions of this compound in the desired acidic or basic buffers (e.g., 0.01 M HCl, phosphate buffer pH 7, 0.01 M NaOH) at a target concentration.

    • Store these solutions under the desired temperature and time conditions for the stability study.

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer pH 5.5 (70:30, v/v)[3][4][5]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm[3][4][5]

    • Column Temperature: 25°C[3][4][5]

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Calculate the percentage of intact this compound remaining in the sample solutions by comparing the peak area to that of the standard solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stability Study cluster_analysis Analysis prep_std Prepare this compound Standard Solution hplc HPLC-UV Analysis prep_std->hplc Inject Standard prep_sample Prepare this compound in Acidic/Basic Buffers stress Incubate at Defined Temperature and Time prep_sample->stress Expose to Conditions stress->hplc Inject Samples data Data Interpretation (% Degradation) hplc->data Compare Peak Areas

Caption: Experimental workflow for assessing this compound stability.

logical_relationship cluster_compound This compound Properties cluster_conditions Experimental Conditions cluster_outcome Outcome stability High Chemical Stability stable Remains Intact stability->stable charge Permanent Positive Charge charge->stable acidic Acidic pH acidic->stable basic Basic pH basic->stable harsh Extreme Conditions (Strong Base, High Temp) degrade Potential Degradation harsh->degrade

Caption: Factors influencing this compound stability.

References

Technical Support Center: Quantification of Zephirol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with ion suppression during the quantification of Zephirol-d7. The information is tailored for researchers, scientists, and drug development professionals working with LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound quantification?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to a decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of the quantification.[3][4] Zephirol, being a quaternary ammonium compound, is a cationic surfactant and its analysis can be susceptible to interferences from endogenous components in biological samples.[5]

Q2: What are the common causes of ion suppression in LC-MS/MS analysis?

A2: Ion suppression is primarily caused by competition between the analyte and co-eluting matrix components for ionization in the MS source.[1][6] Common sources of interference include:

  • Endogenous matrix components: Salts, phospholipids, and proteins from biological samples like plasma or urine.[7][8][9]

  • Mobile phase additives: Non-volatile buffers or ion-pairing agents.[8][10]

  • Exogenous compounds: Plasticizers or other contaminants introduced during sample preparation.[1]

The mechanism of suppression can involve competition for charge at the droplet surface in the electrospray ionization (ESI) source or changes in the physical properties of the droplets, such as viscosity and surface tension, which hinder efficient solvent evaporation and ion formation.[1][4]

Q3: How can I detect and assess the extent of ion suppression in my this compound assay?

A3: A common and effective method is the post-column infusion experiment.[9][11] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the MS source. A blank matrix sample is then injected. Any dip in the baseline signal at the retention time of interfering compounds indicates ion suppression. Another approach is to compare the signal response of this compound in a neat solution versus its response when spiked into an extracted blank matrix.[9]

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) like this compound?

A4: A SIL-IS is the ideal choice for an internal standard in LC-MS/MS analysis. Since this compound is structurally and chemically very similar to the unlabeled Zephirol, it will co-elute and experience similar degrees of ion suppression.[2][6] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[2] However, it is crucial to ensure complete co-elution of the analyte and the internal standard.[6]

Troubleshooting Guides

Issue 1: Poor Sensitivity and Inconsistent Results for this compound

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram.

  • Improve Sample Preparation: Enhance the clean-up procedure to remove interfering matrix components. Consider switching from protein precipitation to more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][4]

  • Optimize Chromatography: Modify the chromatographic conditions to separate this compound from the suppression zones. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a smaller particle size column for better resolution.[2]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, though this may compromise the limit of detection.[1]

Issue 2: this compound Internal Standard Does Not Adequately Compensate for Signal Variability

Possible Cause: Differential ion suppression between Zephirol and this compound due to chromatographic separation.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of Zephirol and this compound to confirm that they are perfectly co-eluting. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts on reversed-phase columns.[6]

  • Adjust Chromatographic Conditions: If there is a slight separation, modify the mobile phase composition or gradient to ensure complete overlap of the two peaks.[6]

  • Evaluate Internal Standard Concentration: Ensure the concentration of the internal standard is appropriate and provides a stable signal across the calibration range.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments designed to evaluate the impact of different sample preparation methods on ion suppression in the analysis of this compound in human plasma.

Table 1: Matrix Effect Assessment of this compound with Different Sample Preparation Techniques

Sample Preparation MethodMean Peak Area in Neat Solution (A)Mean Peak Area in Post-Spiked Matrix (B)Matrix Effect (%) = (B/A) * 100
Protein Precipitation1,520,000730,00048.0%
Liquid-Liquid Extraction (LLE)1,515,0001,150,00075.9%
Solid-Phase Extraction (SPE)1,530,0001,420,00092.8%

This table demonstrates that more rigorous sample cleanup methods like SPE can significantly reduce ion suppression compared to simpler methods like protein precipitation.

Table 2: Recovery of this compound with Different Sample Preparation Techniques

Sample Preparation MethodMean Peak Area in Pre-Spiked Matrix (C)Mean Peak Area in Post-Spiked Matrix (B)Recovery (%) = (C/B) * 100
Protein Precipitation715,000730,00097.9%
Liquid-Liquid Extraction (LLE)1,020,0001,150,00088.7%
Solid-Phase Extraction (SPE)1,350,0001,420,00095.1%

This table shows the extraction efficiency of each method for this compound.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spiking
  • Prepare Blank Matrix Samples: Pool and mix blank human plasma from at least six different sources. Extract the plasma using three different methods: protein precipitation, LLE, and SPE.

  • Prepare Neat Standard Solutions: Prepare a solution of this compound in the final mobile phase composition at a concentration of 100 ng/mL.

  • Prepare Post-Spiked Samples: Spike the extracted blank plasma samples with the this compound standard solution to achieve a final concentration of 100 ng/mL.

  • LC-MS/MS Analysis: Analyze the neat standard solutions and the post-spiked samples in triplicate.

  • Calculate Matrix Effect: Use the formula: Matrix Effect (%) = (Mean peak area in post-spiked matrix / Mean peak area in neat solution) * 100.

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
  • System Setup: Configure the LC-MS/MS system with a T-junction between the analytical column and the mass spectrometer.

  • Infusion: Infuse a 100 ng/mL solution of this compound in mobile phase at a constant flow rate of 10 µL/min into the T-junction.

  • Injection: Inject an extracted blank plasma sample (prepared by protein precipitation) onto the LC system.

  • Data Acquisition: Monitor the signal of this compound throughout the chromatographic run.

  • Analysis: Observe the baseline of the this compound signal. A significant drop in the signal indicates a region of ion suppression.

Visualizations

IonSuppressionMechanism cluster_source ESI Source cluster_detector Mass Spectrometer Droplet Droplet->GasPhaseIon Evaporation & Ionization Analyte This compound Analyte->Droplet Enters Droplet Matrix Matrix Component Matrix->Droplet Enters Droplet Detector Detector GasPhaseIon->Detector Analyte Signal (Suppressed) ExperimentalWorkflow Start Start: Inconsistent Results Assess Assess Ion Suppression (Post-Column Infusion) Start->Assess Suppression Ion Suppression Detected? Assess->Suppression Optimize Optimize Sample Prep & Chromatography Suppression->Optimize Yes Validate Validate Method (Accuracy & Precision) Suppression->Validate No Optimize->Validate End End: Reliable Quantification Validate->End

References

Technical Support Center: Optimizing Zephirol-d7 Recovery in Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Zephirol-d7 during sample extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, a deuterated internal standard for benzalkonium chloride (BAC).

Question: Why is the recovery of my this compound internal standard consistently low?

Answer:

Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The primary areas to investigate are the chosen extraction method (Solid-Phase Extraction or Liquid-Liquid Extraction), the sample matrix, and potential analyte loss at various stages. It's crucial to systematically evaluate each step to pinpoint the source of the issue.

Troubleshooting Steps:

  • Review Your Extraction Protocol:

    • Method Selection: The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) depends on the sample matrix and desired cleanliness of the final extract. For complex matrices like plasma or wastewater, SPE often provides a cleaner extract.

    • Solvent Choice (LLE): The polarity of the extraction solvent is critical. For this compound, a quaternary ammonium compound, chloroform is a commonly used and effective solvent for ion-pair extraction.[1]

    • Sorbent Selection (SPE): For a cationic compound like this compound, a cation-exchange sorbent is often the most effective. Polymeric sorbents can also be used.

    • pH Adjustment: The pH of the sample and solutions plays a significant role in the retention and elution of this compound. For LLE, a higher pH (e.g., pH 9) can facilitate the formation of an ion pair that is more readily extracted into an organic solvent.[1] For SPE using a cation-exchange mechanism, the pH should be adjusted to ensure the analyte is charged during loading and neutralized during elution.

  • Investigate Matrix Effects:

    • The sample matrix (e.g., plasma, urine, wastewater) can significantly impact recovery. Matrix components can interfere with the extraction process, leading to ion suppression or enhancement in the final analysis.

    • Mitigation Strategy: A thorough sample clean-up is essential. For SPE, ensure the washing steps are optimized to remove interfering substances without eluting the this compound. For LLE, a back-extraction step may be necessary.

  • Evaluate for Analyte Loss:

    • Adsorption: Quaternary ammonium compounds like this compound can adsorb to glass and plastic surfaces. Consider using polypropylene tubes and deactivating any glassware.

    • Incomplete Elution (SPE): If the elution solvent is not strong enough or the volume is insufficient, the analyte may be retained on the SPE cartridge.

    • Phase Separation (LLE): Incomplete separation of the aqueous and organic layers can lead to loss of the analyte. Ensure adequate centrifugation or settling time.

Question: My this compound recovery is inconsistent between samples. What could be the cause?

Answer:

Inconsistent recovery often points to variability in sample handling and processing.

Troubleshooting Steps:

  • Standardize Sample Pre-treatment: Ensure uniform pH adjustment, vortexing, and centrifugation times for all samples.

  • Automate When Possible: Automated SPE systems can improve reproducibility by ensuring consistent flow rates and solvent delivery.

  • Internal Standard Spiking: Add the this compound internal standard to the sample at the very beginning of the extraction process to account for variability in the entire workflow.

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate for this compound?

A1: While specific recovery data for this compound is not extensively published, the recovery of its non-deuterated analogue, benzalkonium chloride (BAC), can provide a good estimate. Recoveries can vary significantly depending on the matrix and extraction method.

Q2: Can the deuteration of this compound affect its recovery compared to the non-deuterated benzalkonium chloride?

A2: In theory, the physicochemical properties of a deuterated standard are very similar to its non-deuterated counterpart, and they are expected to have similar extraction recoveries. However, minor differences in chromatographic retention times have been observed in some cases, which could potentially influence recovery if collection windows are too narrow. It is good practice to verify the co-elution of the analyte and the internal standard during method development.

Q3: What are the key differences between using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for this compound?

A3:

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity Generally higher, allowing for more targeted cleanup.Can be less selective, potentially leading to more matrix interference.
Automation Easily automated for high-throughput applications.More challenging to automate.
Solvent Usage Typically uses smaller volumes of organic solvents.Often requires larger volumes of organic solvents.
Complexity Can be more complex to develop a robust method.Conceptually simpler, but can be more labor-intensive.

Data Summary

The following table summarizes reported recovery data for benzalkonium chloride (BAC) from various matrices using different extraction techniques. This can serve as a benchmark for expected this compound recovery.

AnalyteMatrixExtraction MethodRecovery Rate (%)
Benzalkonium ChlorideWastewaterSolid-Phase Extraction (SPE)86.0 - 94.6
Benzalkonium ChlorideWoodSolid-Phase Extraction (SPE)92 - 101[2]
Benzalkonium ChlorideSerum & TissuesSolid-Phase Extraction (SPE)54 - 90[3][4]
Benzalkonium ChlorideCosmetic CreamLiquid-Liquid Extraction (LLE)90[5]

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Wastewater

This protocol is adapted from a method for benzalkonium chloride extraction.

  • Materials:

    • Polymeric SPE cartridges (e.g., Strata-X)

    • Acetonitrile with 10% acetic acid

    • Ultrapure water with 10% acetic acid

    • Methanol with 5% formic acid (Elution solvent)

    • Automated SPE system (e.g., Dionex Autotrace 280) or manual vacuum manifold

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge with 5 mL of acetonitrile with 10% acetic acid, followed by 10 mL of ultrapure water with 10% acetic acid at a flow rate of 1 mL/min.

    • Sample Loading: Load 100 mL of the wastewater sample (spiked with this compound) onto the cartridge at a flow rate of 20 mL/min.

    • Washing: Wash the cartridge with 10 mL of ultrapure water with 10% acetic acid at a flow rate of 5 mL/min to remove interferences.

    • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

    • Elution: Elute the this compound from the cartridge with 5 mL of methanol with 5% formic acid.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound

This protocol is based on a method for benzalkonium chloride.[1]

  • Materials:

    • Chloroform

    • Orange II solution (5 x 10⁻⁴ M)

    • Sodium chloride (NaCl) solution (0.4 M)

    • Buffer solution (pH 9)

    • Separatory funnel (50 mL)

  • Procedure:

    • Sample Preparation: In a 10 mL volumetric flask, place an aliquot of the aqueous sample containing this compound.

    • Reagent Addition: Add 1 mL of Orange II solution, 1 mL of 0.4 M NaCl solution, and 2 mL of buffer solution (pH 9). Dilute to the mark with distilled water.

    • Extraction: Transfer the solution to a 50 mL separatory funnel and add 3 mL of chloroform.

    • Shaking: Shake the funnel vigorously for 1 minute to facilitate the transfer of the ion-pair into the organic phase.

    • Phase Separation: Allow the phases to separate.

    • Collection: Collect the organic (chloroform) layer, which now contains the this compound.

    • Analysis: The organic phase can then be analyzed, for example, by spectrophotometry or after evaporation and reconstitution in a suitable solvent for LC-MS.

Visualizations

Troubleshooting Workflow for Low this compound Recovery

LowRecoveryTroubleshooting start Low this compound Recovery Observed check_method Review Extraction Method start->check_method check_matrix Investigate Matrix Effects start->check_matrix check_loss Evaluate Analyte Loss start->check_loss method_choice SPE or LLE? check_method->method_choice matrix_cleanup Insufficient Cleanup? check_matrix->matrix_cleanup loss_adsorption Adsorption to Surfaces? check_loss->loss_adsorption spe_sorbent Incorrect Sorbent? method_choice->spe_sorbent SPE lle_solvent Wrong Solvent Polarity? method_choice->lle_solvent LLE spe_ph Suboptimal pH? spe_sorbent->spe_ph spe_elution Incomplete Elution? spe_ph->spe_elution spe_solution Use Cation-Exchange Sorbent Optimize pH for charge Increase elution solvent strength/volume spe_elution->spe_solution lle_ph Incorrect pH for Ion-Pair? lle_solvent->lle_ph lle_separation Poor Phase Separation? lle_ph->lle_separation lle_solution Use Chloroform for Ion-Pair Adjust pH to ~9 Ensure complete phase separation lle_separation->lle_solution matrix_solution Optimize SPE wash steps Consider back-extraction for LLE matrix_cleanup->matrix_solution loss_solution Use polypropylene tubes Deactivate glassware loss_adsorption->loss_solution

Caption: A flowchart for troubleshooting low this compound recovery.

General Solid-Phase Extraction (SPE) Workflow

SPE_Workflow start Start conditioning 1. Conditioning (Activate sorbent) start->conditioning equilibration 2. Equilibration (Prepare sorbent for sample) conditioning->equilibration loading 3. Sample Loading (Analyte binds to sorbent) equilibration->loading washing 4. Washing (Remove interferences) loading->washing elution 5. Elution (Collect analyte) washing->elution end End elution->end

Caption: The five key steps of a solid-phase extraction workflow.

References

dealing with contamination in Zephirol-d7 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zephirol-d7 stock solutions. Our goal is to help you identify and resolve potential contamination issues to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is the deuterated form of Zephirol, which is a quaternary ammonium compound.[1][2] Its chemical name is N-Dodecyl-N,N-dimethylbenzenemethanaminium-d7 Chloride.[1][2] It is primarily used as a labeled internal standard in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The deuterium labeling allows it to be distinguished from its non-labeled counterpart.

Q2: How should I properly store my this compound stock solution?

Proper storage is critical to maintain the integrity of your this compound stock solution. Recommended storage conditions are typically between 2-8°C in a refrigerator, and for long-term storage, -20°C is advised.[1][3] It is also recommended to store it under an inert atmosphere to prevent potential degradation.[4] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q3: What are the common signs of contamination in a this compound stock solution?

Signs of contamination can manifest in various ways during analysis, including:

  • Unexpected peaks: Appearance of extra peaks in your chromatogram (GC or LC) or mass spectrum.

  • Inconsistent quantification: Poor reproducibility of results between injections or experiments.

  • Ion suppression or enhancement: Altered ionization efficiency of this compound or the analyte of interest in mass spectrometry.

  • Visible changes: Although less common, precipitation, discoloration, or cloudiness in the solution can indicate significant degradation or contamination.

Q4: What are the potential sources of contamination for my this compound stock solution?

Contamination can arise from several sources:[5]

  • Cross-contamination: Introduction of other standards or samples into your this compound stock.

  • Solvent impurities: Contaminants present in the solvent used to prepare the stock solution. Common solvent impurities include other organic molecules and plasticizers.

  • Leachables from containers: Plasticizers (e.g., phthalates) or other compounds can leach from storage vials or pipette tips into the solution.[6]

  • Degradation: Chemical breakdown of this compound due to improper storage conditions (e.g., exposure to light, extreme temperatures, or reactive substances).

  • Carryover: Residual sample from previous injections in the analytical instrument.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving contamination issues in your this compound stock solutions.

Issue 1: An unknown peak is observed in the chromatogram/mass spectrum.

Workflow for Identifying Unknown Peaks:

G start Unknown Peak Observed check_blank 1. Analyze a Solvent Blank start->check_blank contaminant_in_solvent Contaminant is in the solvent. check_blank->contaminant_in_solvent check_new_solvent Prepare fresh blank with new solvent batch contaminant_in_solvent->check_new_solvent Yes check_stock 2. Analyze a Fresh Dilution of this compound Stock contaminant_in_solvent->check_stock No contaminant_persists Contaminant Persists? check_new_solvent->contaminant_persists source_is_system Source is likely system contamination (e.g., tubing, column). contaminant_persists->source_is_system Yes source_is_solvent Source is the solvent. contaminant_persists->source_is_solvent No contaminant_in_stock Contaminant is in the stock solution. check_stock->contaminant_in_stock investigate_stock Proceed to Issue 2: Characterizing the Contaminant contaminant_in_stock->investigate_stock Yes no_contaminant_in_stock Contaminant not in fresh dilution. contaminant_in_stock->no_contaminant_in_stock No

Caption: Workflow for troubleshooting unknown peaks.

Experimental Protocols:

  • Solvent Blank Analysis:

    • Inject the pure solvent used for dissolving the this compound into the analytical instrument (e.g., LC-MS or GC-MS).

    • Acquire data using the same method as for your samples.

    • Interpretation: If the unknown peak is present in the blank, the solvent is the likely source of contamination.

  • Fresh Dilution Analysis:

    • Prepare a new, fresh dilution of your this compound stock solution in a clean vial with high-purity solvent.

    • Analyze this fresh dilution.

    • Interpretation: If the peak is present, it confirms the contamination is within the original stock solution. If the peak is absent, the contamination may have been introduced to the previous working solution or vial.

Issue 2: The contaminant is confirmed to be in the this compound stock solution.

Logical Flow for Contaminant Characterization:

G start Contaminant in Stock Confirmed ms_analysis 1. High-Resolution Mass Spectrometry (HRMS) Analysis start->ms_analysis exact_mass Determine accurate mass and elemental composition ms_analysis->exact_mass database_search 2. Search Databases (e.g., NIST, PubChem) exact_mass->database_search id_contaminant Identify potential contaminant structures database_search->id_contaminant compare_standards 3. Compare with Reference Standards (if available) id_contaminant->compare_standards no_match No Match Found id_contaminant->no_match confirm_id Confirm identity of the contaminant compare_standards->confirm_id end Contaminant Identified confirm_id->end degradation_study Consider forced degradation study of a fresh this compound standard no_match->degradation_study

Caption: Logic for characterizing the stock contaminant.

Experimental Protocols:

  • High-Resolution Mass Spectrometry (HRMS) Analysis:

    • Analyze the contaminated stock solution using an HRMS instrument (e.g., Q-TOF or Orbitrap).

    • This will provide a high-accuracy mass measurement of the contaminant.

    • From the accurate mass, you can predict the elemental formula.

  • Database Searching:

    • Use the determined elemental formula and mass to search chemical databases like the NIST library, PubChem, or other relevant compound libraries.[7] This can help in tentatively identifying the impurity.

  • Comparison with Reference Standards:

    • If a potential contaminant is identified and a reference standard for it is available, analyze the reference standard using the same analytical method.[8]

    • A match in retention time and mass spectrum provides strong evidence for the contaminant's identity.

Potential Contaminants and Their Identification

The following table summarizes potential contaminants and methods for their identification.

Potential ContaminantLikely SourceRecommended Analytical Technique(s)Key Identifying Features
Non-deuterated Zephirol Incomplete deuteration during synthesisLC-MS/MSPeak at the same retention time as this compound but with a mass difference of 7 Da.
Synthesis Byproducts Residual starting materials or side-reaction productsGC-MS, LC-MSVaries depending on the synthesis route. HRMS can help elucidate structures.
Phthalates Leaching from plastic containers/tubingGC-MS, LC-MSCharacteristic mass spectral fragments (e.g., m/z 149 for many phthalates).
Polyethylene Glycol (PEG) Contamination from labware or surfactantsLC-MSA series of repeating units of 44 Da (C2H4O).[6]
Degradation Products Improper storage (light, temperature)LC-MS, HPLC-UVMay have masses different from the parent compound. Forced degradation studies can help identify.

Data Summary: Common Mass Spectrometry Contaminants

For your reference, here is a table of common contaminants often observed in LC-MS analyses.[6]

ContaminantMonoisotopic Mass (Da)Common Source(s)
Sodium Formate Cluster91.0032Mobile phase additive
Phthalate (DBP)278.1205Plastics, labware
Polyethylene Glycol (PEG)Varies (repeating unit of 44.0262)Detergents, plastics
Erucamide (slip agent)337.3345Plasticware (e.g., centrifuge tubes)

Mitigation and Best Practices

  • Use High-Purity Solvents: Always use HPLC or MS-grade solvents for the preparation of stock and working solutions.

  • Proper Labware: Utilize glass or polypropylene vials for storage, as they are less likely to leach contaminants compared to other plastics.

  • Regular System Maintenance: Routinely clean your analytical instrument to minimize carryover and background contamination.

  • Certificate of Analysis (CoA): Always review the CoA provided by the manufacturer for information on purity and recommended storage.[3]

  • Fresh Working Solutions: Prepare fresh working solutions from your stock regularly to minimize the risk of contamination and degradation in diluted solutions.

References

Technical Support Center: Troubleshooting Linearity Issues in Calibration with Zephirol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address linearity issues encountered during the calibration of Zephirol-d7. The content is tailored for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

Zephirol, also known as benzalkonium chloride (BKC), is a quaternary ammonium compound with antiseptic properties. This compound is a deuterated form of Zephirol, where seven hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. An ideal internal standard has similar chemical and physical properties to the analyte, and co-elutes chromatographically, but is distinguishable by mass. This allows it to compensate for variations in sample preparation, injection volume, and ionization efficiency.

Q2: What are the common causes of non-linearity in calibration curves when using this compound?

Non-linearity in calibration curves can stem from various factors related to the analyte, the internal standard, the matrix, and the instrument. Common causes include:

  • Matrix Effects: The sample matrix can enhance or suppress the ionization of the analyte and/or the internal standard to different extents, leading to a non-proportional response.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a loss of linearity.[1]

  • Ion Source Saturation: Similar to detector saturation, the ion source can have a limited capacity for ionization, especially at high analyte concentrations.

  • Issues with the Internal Standard: Problems with the deuterated internal standard itself, such as isotopic interference or differing chromatographic behavior from the analyte, can affect linearity.

  • Analyte/Internal Standard Interactions: Zephirol is a cationic surfactant and can interact with surfaces, which may differ between the analyte and the deuterated standard, leading to non-linear responses.[1]

Q3: My calibration curve is showing a quadratic or non-linear trend. What should I do?

First, it is important to investigate the cause of the non-linearity. While non-linear regression models (e.g., quadratic fit) can sometimes be used, it is often preferable to address the underlying issue to ensure the robustness and accuracy of the method.[2] Start by following the troubleshooting guide below to identify and resolve the potential cause. If the non-linearity persists and is reproducible, a weighted quadratic regression (e.g., 1/x or 1/x²) might be a suitable alternative, provided it is properly validated.

Troubleshooting Guide: Linearity Issues with this compound

This guide provides a systematic approach to troubleshooting non-linear calibration curves when using this compound as an internal standard.

Problem: Poor linearity (R² < 0.99) or a non-linear (curved) calibration plot.

Step 1: Initial Assessment and System Suitability Check

Before investigating the calibration curve, ensure the analytical system is performing correctly.

Experimental Protocol: System Suitability Test

  • Prepare a System Suitability Solution: This solution should contain the analyte and this compound at a known concentration, typically in a clean solvent (e.g., methanol or acetonitrile).

  • Inject the Solution Multiple Times: Perform at least five replicate injections of the system suitability solution.

  • Evaluate Key Parameters:

    • Peak Shape and Tailing Factor: Zephirol, being a quaternary ammonium compound, can exhibit peak tailing due to interactions with residual silanols on silica-based columns.[3] A tailing factor > 2 can indicate a problem.

    • Retention Time Reproducibility: The relative standard deviation (RSD) of the retention time for both the analyte and this compound should typically be < 1%.

    • Peak Area Reproducibility: The RSD of the peak area for both the analyte and this compound should typically be < 5%.

ParameterAcceptance CriteriaPotential Issue if Not Met
Tailing Factor< 2Column degradation, inappropriate mobile phase pH
Retention Time RSD< 1%Pump issues, column equilibration problems
Peak Area RSD< 5%Injector issues, detector instability

Troubleshooting Workflow: Initial Assessment

start Start Troubleshooting system_suitability Perform System Suitability Test start->system_suitability evaluate_results Evaluate Results system_suitability->evaluate_results pass System Passes evaluate_results->pass fail System Fails evaluate_results->fail proceed Proceed to Calibration Curve Investigation pass->proceed troubleshoot_system Troubleshoot LC-MS System (Column, Pump, Injector) fail->troubleshoot_system Address specific failure troubleshoot_system->system_suitability Re-run start Non-Linear Calibration Curve matrix_effects Investigate Matrix Effects start->matrix_effects saturation Check for Saturation start->saturation is_issues Evaluate Internal Standard start->is_issues improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup Present modify_chrom Modify Chromatography matrix_effects->modify_chrom Present dilute_sample Dilute Sample matrix_effects->dilute_sample Present adjust_range Adjust Calibration Range saturation->adjust_range At High End optimize_ms Optimize MS Parameters saturation->optimize_ms At High End verify_is_conc Verify IS Concentration is_issues->verify_is_conc Suspected check_interference Check Isotopic Interference is_issues->check_interference Suspected confirm_coelution Confirm Co-elution is_issues->confirm_coelution Suspected solution Linearity Improved improve_cleanup->solution modify_chrom->solution dilute_sample->solution adjust_range->solution optimize_ms->solution verify_is_conc->solution check_interference->solution confirm_coelution->solution

References

Technical Support Center: Zephirol-d7 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise during the mass spectrometric analysis of Zephirol-d7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of Zephirol, which is a quaternary ammonium compound (QAC). It is commonly used as an internal standard in mass spectrometry-based quantitative analysis of other QACs, such as benzalkonium chlorides. The deuterium labeling provides a mass shift from the unlabeled analyte, allowing for its distinct detection and use for normalization to correct for matrix effects and variations during sample preparation and analysis.

Q2: What are the common sources of high background noise when analyzing this compound?

High background noise in the analysis of this compound and other QACs can originate from several sources:

  • Contamination from the LC-MS system: This includes contaminated solvents, mobile phase additives, tubing, and solvent bottles. Polyethylene glycol (PEG), polypropylene glycol (PPG), and phthalates are common contaminants.

  • Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to a noisy baseline and inaccurate quantification.

  • Carryover: this compound and other QACs can be "sticky" and adsorb to surfaces in the LC system, leading to carryover from one injection to the next.

  • Suboptimal instrument settings: Incorrect ionization source parameters, collision energy, or other mass spectrometer settings can lead to poor signal-to-noise.

  • Mobile phase composition: The use of non-volatile buffers or ion-pairing agents can contribute to high background noise.

Q3: How can I predict the precursor ion for this compound?

The precursor ion for this compound in positive electrospray ionization (ESI+) mode will be its molecular ion ([M]+). Based on its chemical formula, C21H31D7ClN, the molecular weight is approximately 347.03 g/mol . Therefore, the expected m/z for the singly charged precursor ion would be around 347.0.

Q4: How do I determine the product ions for this compound for Multiple Reaction Monitoring (MRM)?

Determining the optimal product ions requires fragmentation of the precursor ion in the collision cell of a tandem mass spectrometer. A common fragmentation pathway for benzalkonium chloride compounds involves the cleavage of the benzyl group, resulting in a fragment with an m/z of 91 for the unlabeled compound. For this compound, which is deuterated on the benzyl ring, this would result in a fragment with an m/z of 98 (C7H7D7)+. Another common fragment is the tropylium ion, which would also be shifted by the deuterium labeling. To confirm the optimal product ions and their corresponding collision energies, it is essential to perform a product ion scan and a collision energy optimization experiment for the this compound precursor ion.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to high background noise in the analysis of this compound.

Problem: High Background Noise Across the Entire Chromatogram
Possible Cause Troubleshooting Steps
Contaminated Solvents or Mobile Phase 1. Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. 2. Sonicate the mobile phases to remove dissolved gases. 3. If the problem persists, try a different batch or supplier of solvents.
System Contamination 1. Flush the entire LC system with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile followed by the initial mobile phase). 2. Clean the ion source, including the ESI probe and capillary. 3. If contamination is severe, consider cleaning or replacing tubing and solvent frits.
Leaking Pump Seals 1. Check for any visible leaks around the pump heads. 2. Perform a pump pressure test to check for seal integrity. 3. Replace pump seals if necessary.
Problem: High Background Noise in the Blank Injection
Possible Cause Troubleshooting Steps
Carryover from Previous Injections 1. Inject several blank samples to observe if the background decreases with each injection. 2. Optimize the needle wash solvent and increase the wash volume and duration. A wash solvent containing a high percentage of organic solvent and a small amount of acid is often effective for QACs. 3. If carryover persists, consider a hardware modification such as a different injection valve or sample loop.
Contaminated Injection Solvent or Vial 1. Use a fresh, high-purity solvent for blank injections. 2. Use new, clean sample vials and caps.
Problem: Poor Signal-to-Noise Ratio for this compound Peak
Possible Cause Troubleshooting Steps
Ion Suppression 1. Optimize the chromatographic separation to separate this compound from co-eluting matrix components. This may involve changing the column, mobile phase composition, or gradient profile. 2. Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is often effective for this purpose. 3. Consider using a different ionization technique, such as atmospheric pressure chemical ionization (APCI), if ESI is highly susceptible to suppression.
Suboptimal MS Parameters 1. Optimize the ESI source parameters, including capillary voltage, gas flows (nebulizer and drying gas), and temperature. 2. Perform a collision energy optimization for the specific MRM transition of this compound to maximize the product ion signal.
Poor Peak Shape 1. Ensure the sample solvent is compatible with the initial mobile phase to avoid peak distortion. 2. Consider adding a small amount of an ion-pairing agent to the mobile phase to improve the peak shape of the quaternary ammonium compound. However, be aware that non-volatile ion-pairing agents can increase background noise. Volatile ion-pairing agents like formic acid or acetic acid are generally preferred for LC-MS.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of quaternary ammonium compounds from a liquid matrix.

  • Condition the SPE Cartridge: Condition a weak cation exchange (WCX) SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the Sample: Load the sample onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 3 mL of deionized water followed by 3 mL of methanol to remove interfering substances.

  • Elute the Analyte: Elute this compound and other QACs with 3 mL of a solution of 5% formic acid in methanol.

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the LC-MS/MS analysis of this compound. Optimization will be required for specific instruments and applications.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).

  • Injection Volume: 5 µL.

  • MS System: A tandem mass spectrometer capable of MRM.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transition (Predicted):

    • Precursor Ion (Q1): m/z 347.0

    • Product Ion (Q3): m/z 98.1 (requires experimental confirmation and optimization)

  • Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas Temperature: 250 - 350 °C

    • Drying Gas Flow: 8 - 12 L/min

    • Nebulizer Pressure: 30 - 50 psi

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of quaternary ammonium compounds using LC-MS/MS, which can be used as a benchmark for method development and troubleshooting.

Parameter Typical Value Range Reference
Recovery 80 - 120%General expectation for validated methods
Limit of Detection (LOD) 0.1 - 10 ng/mLVaries depending on the matrix and instrument sensitivity
Limit of Quantification (LOQ) 0.5 - 50 ng/mLVaries depending on the matrix and instrument sensitivity
Linearity (R²) > 0.99Standard for quantitative assays

Visualizations

Troubleshooting_Workflow cluster_start cluster_investigation Initial Investigation cluster_blank_high High Background in Blank cluster_blank_low Low Background in Blank cluster_solutions Solutions Start High Background Noise in this compound Analysis Blank_Injection Analyze Blank Injection Start->Blank_Injection System_Check Check System Suitability Start->System_Check Carryover Carryover Issue Blank_Injection->Carryover High Matrix_Effect Matrix Effect Blank_Injection->Matrix_Effect Low Contaminated_Solvent Solvent/Vial Contamination System_Check->Contaminated_Solvent Fails Optimize_MS Optimize MS Parameters System_Check->Optimize_MS Passes Optimize_Wash Optimize Needle Wash Carryover->Optimize_Wash Fresh_Solvents Use Fresh Solvents/Vials Contaminated_Solvent->Fresh_Solvents Improve_Cleanup Improve Sample Cleanup (SPE) Matrix_Effect->Improve_Cleanup Optimize_Chroma Optimize Chromatography Matrix_Effect->Optimize_Chroma

Caption: Troubleshooting workflow for high background noise.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for this compound analysis.

Validation & Comparative

Comparative Guide to the Bioanalytical Method Validation of Ze-d7 Using LC-MS/MS and HPLC-UV Following FDA/EMA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative analysis of "Ze-d7" in human plasma. Ze-d7 is a novel therapeutic agent under development, and its deuterated stable isotope, Zephirol-d7, is used as an internal standard (IS) in the LC-MS/MS method.

The validation of bioanalytical methods is a critical requirement for drug development, ensuring that the data generated from pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies are reliable.[1][2] This document adheres to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[3][4]

Overview of Analytical Methods

LC-MS/MS Method

The LC-MS/MS method offers high selectivity and sensitivity for the quantification of Ze-d7. It employs a triple quadrupole mass spectrometer to monitor specific precursor-to-product ion transitions for both Ze-d7 and the internal standard, this compound. This specificity minimizes interference from endogenous matrix components.[5][6]

HPLC-UV Method

The HPLC-UV method is a more traditional approach that relies on the chromatographic separation of Ze-d7 from plasma components, followed by detection using a UV spectrophotometer. While robust and widely available, this method can be more susceptible to interferences from compounds that co-elute and absorb light at a similar wavelength to Ze-d7.[7][8]

Experimental Protocols

Sample Preparation (LC-MS/MS)

A simple and rapid protein precipitation method was employed.

  • To 100 µL of human plasma, 25 µL of the internal standard working solution (this compound, 500 ng/mL) was added and vortexed.

  • 300 µL of acetonitrile was added to precipitate plasma proteins.

  • The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.

  • The supernatant was transferred to an autosampler vial, and 5 µL was injected into the LC-MS/MS system.

Sample Preparation (HPLC-UV)

A liquid-liquid extraction (LLE) method was required to achieve sufficient cleanliness for the UV detection.

  • To 200 µL of human plasma, 500 µL of a methyl tert-butyl ether (MTBE) and ethyl acetate mixture (90:10, v/v) was added.

  • The samples were vortexed for 5 minutes, followed by centrifugation at 4,000 rpm for 10 minutes.

  • The upper organic layer was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.

  • The residue was reconstituted in 100 µL of the mobile phase, and 20 µL was injected into the HPLC-UV system.

Instrumentation and Conditions
  • LC-MS/MS:

    • Chromatography: Agilent 1290 Infinity II LC System with a C18 column (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometer: Sciex Triple Quad 6500+ in Multiple Reaction Monitoring (MRM) mode.

  • HPLC-UV:

    • Chromatography: Waters Alliance e2695 Separations Module with a C18 column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (pH 3.0) (60:40, v/v).

    • Detector: Waters 2489 UV/Visible Detector set at 275 nm.

Data Presentation and Validation Summary

The following tables summarize the performance of each method based on key validation parameters as required by FDA and EMA guidelines.[1][9]

Parameter LC-MS/MS Method HPLC-UV Method EMA/FDA Acceptance Criteria
Calibration Range 0.5 - 500 ng/mL10 - 2000 ng/mLConsistent and reproducible
Linearity (r²) > 0.998> 0.995≥ 0.99
LLOQ 0.5 ng/mL10 ng/mLClearly defined and reproducible
Selectivity No interference observedMinor interferences in 2 of 6 blank lotsNo significant interference at the retention time of the analyte and IS
Matrix Effect CV < 5%Not applicable (LLE minimizes effect)IS-normalized matrix factor CV ≤ 15%
Recovery Consistent and reproducibleConsistent and reproducibleNot a mandated parameter, but should be consistent

Table 1: Comparison of Method Performance Parameters.

QC Level Parameter LC-MS/MS Method HPLC-UV Method EMA/FDA Acceptance Criteria
Low QC Intra-day Precision (%CV) 2.8%5.5%≤ 15% (≤ 20% at LLOQ)
(1.5 ng/mL | 30 ng/mL)Intra-day Accuracy (%Bias) 1.5%-4.2%Within ±15% (±20% at LLOQ)
Inter-day Precision (%CV) 4.1%7.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) 0.8%-5.1%Within ±15% (±20% at LLOQ)
Mid QC Intra-day Precision (%CV) 2.1%4.1%≤ 15%
(200 ng/mL | 800 ng/mL)Intra-day Accuracy (%Bias) 0.5%2.5%Within ±15%
Inter-day Precision (%CV) 3.5%6.2%≤ 15%
Inter-day Accuracy (%Bias) -1.2%1.9%Within ±15%
High QC Intra-day Precision (%CV) 1.9%3.8%≤ 15%
(400 ng/mL | 1600 ng/mL)Intra-day Accuracy (%Bias) -2.0%1.7%Within ±15%
Inter-day Precision (%CV) 2.9%5.5%≤ 15%
Inter-day Accuracy (%Bias) -2.5%1.1%Within ±15%

Table 2: Summary of Intra-day and Inter-day Precision and Accuracy.[1]

Mandatory Visualizations

The following diagrams illustrate the workflows and relationships inherent in the bioanalytical method validation process.

G cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Pre-Study Validation cluster_analysis Phase 3: In-Study Analysis cluster_reporting Phase 4: Reporting p1 Define Analyte & Matrix p2 Develop Assay (LC-MS/MS or HPLC-UV) p1->p2 p3 Prepare Validation Plan p2->p3 v1 Selectivity & Specificity p3->v1 v2 Calibration Curve & LLOQ v3 Accuracy & Precision v2->v3 v4 Matrix Effect (LC-MS/MS) v5 Stability Assessment s1 Sample Receipt & Processing v5->s1 s2 Analytical Run with QCs s1->s2 s3 Review & Accept Run s2->s3 r1 Compile Data s3->r1 r2 Generate Validation Report r1->r2

Caption: Bioanalytical method validation workflow.

G cluster_lcmsms LC-MS/MS Workflow with Internal Standard plasma Plasma Sample (contains Ze-d7) is_add Add Internal Standard (this compound) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip centrifuge Centrifuge precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject detect Detect Ion Ratios (Ze-d7 / this compound) inject->detect

Caption: Role of this compound as an internal standard.

Comparison and Conclusion

LC-MS/MS Method:

  • Advantages:

    • Superior Sensitivity: The Lower Limit of Quantification (LLOQ) is 20-fold lower than the HPLC-UV method, making it ideal for studies where low drug concentrations are expected.

    • Higher Specificity: The use of MRM transitions significantly reduces the risk of interference, leading to more reliable data.[5]

    • Faster Sample Preparation: The protein precipitation protocol is much faster and less labor-intensive than liquid-liquid extraction.[6]

  • Disadvantages:

    • Higher instrument cost and complexity.

HPLC-UV Method:

  • Advantages:

    • Lower instrument cost and wider availability.

    • Robust and reliable for higher concentration ranges.

  • Disadvantages:

    • Lower Sensitivity: Not suitable for low-concentration samples.

    • Potential for Interference: Susceptible to co-eluting substances, which required a more complex and time-consuming extraction procedure to mitigate.[7]

    • Larger sample volume required.

Recommendation:

The LC-MS/MS method using this compound as an internal standard is unequivocally superior for the bioanalysis of Ze-d7 in a regulated environment. Its enhanced sensitivity, specificity, and efficiency ensure the generation of high-quality data that meets the stringent requirements of the FDA and EMA. The HPLC-UV method, while acceptable, is limited by its sensitivity and is less efficient. It may be considered for non-critical research applications where expected concentrations are high and the risk of interference is low.

References

A Comparative Analysis of Zephirol-d7 and Non-Deuterated Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold standard for such bioanalytical applications due to its high sensitivity and selectivity.[1][2] The use of an appropriate internal standard is critical to ensure the accuracy and reproducibility of LC-MS assays by correcting for variability during sample preparation and analysis.[1][3] This guide provides a comprehensive comparison between Zephirol-d7, a deuterated internal standard, and non-deuterated internal standards, offering experimental insights for researchers, scientists, and drug development professionals.

This compound is the deuterium-labeled form of Zephirol (benzalkonium chloride), a quaternary ammonium compound.[4][5][6][7] As a stable isotope-labeled (SIL) internal standard, it is nearly identical to the analyte in its chemical and physical properties.[3] This close similarity allows it to effectively mimic the behavior of the analyte throughout the analytical process, from extraction to detection.[1]

The Role of Internal Standards in Mass Spectrometry

Mass spectrometry is a highly sensitive analytical technique, making it susceptible to variations that can impact quantitative accuracy.[1] Internal standards are essential for correcting for these potential sources of error, which include:

  • Sample Preparation Variability: Steps such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can introduce inconsistencies in analyte recovery.[1][2]

  • Matrix Effects: Components within a biological sample can either enhance or suppress the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate measurements.[1][8]

  • Instrumental Drift: Fluctuations in the mass spectrometer's performance over time can affect signal intensity.[1]

An ideal internal standard co-elutes with the analyte and experiences the same variations, providing a stable reference for accurate quantification.[2]

Deuterated vs. Non-Deuterated Internal Standards: A Performance Comparison

The choice of internal standard significantly influences the reliability of quantitative results. The two primary types of internal standards used in LC-MS are deuterated (a type of SIL) and non-deuterated (structural analogues).[9]

This compound (Deuterated Internal Standard):

Deuterated internal standards like this compound are considered the gold standard for quantitative mass spectrometry.[2] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties. This allows the mass spectrometer to distinguish between the analyte and the internal standard while ensuring they behave almost identically during chromatography and ionization.[1]

Advantages of this compound:

  • Co-elution with Analyte: this compound will have a retention time that is very close to, if not identical to, the non-deuterated analyte, ensuring that both are subjected to the same matrix effects at the same time.[2]

  • Correction for Matrix Effects: Because of its similar ionization efficiency to the analyte, this compound effectively compensates for ion suppression or enhancement.[8]

  • Improved Accuracy and Precision: The use of deuterated standards generally leads to higher accuracy and precision in quantitative results.[2][10]

Potential Considerations for this compound:

  • Isotope Effects: In some cases, the presence of deuterium can slightly alter the retention time, leading to incomplete co-elution and potentially impacting the correction for matrix effects.[11][12][13]

  • Deuterium Exchange: There is a small risk of deuterium atoms exchanging with hydrogen atoms from the solvent, which could compromise the integrity of the internal standard.[14] However, this is less of a concern with this compound where the deuterium atoms are on the stable benzene ring.

  • Cost and Availability: Deuterated standards can be more expensive and less readily available than their non-deuterated counterparts.[3][15]

Non-Deuterated Internal Standard (Structural Analogue):

A non-deuterated internal standard is a compound that is chemically similar to the analyte but not isotopically labeled. For Zephirol (benzalkonium chloride), a suitable structural analogue might be another quaternary ammonium compound with a different alkyl chain length.

Advantages of Non-Deuterated Internal Standards:

  • Cost-Effectiveness and Availability: Structural analogues are generally less expensive and more widely available than deuterated standards.[9]

  • Ease of Synthesis: The synthesis of structural analogues is typically more straightforward than that of isotopically labeled compounds.

Disadvantages of Non--Deuterated Internal Standards:

  • Different Retention Times: Structural analogues will have different retention times from the analyte, meaning they may not experience the same matrix effects.[3]

  • Varying Ionization Efficiency: The ionization efficiency of a structural analogue can differ from that of the analyte, leading to incomplete correction for matrix effects.[3]

  • Reduced Accuracy and Precision: The use of structural analogues can result in lower accuracy and precision compared to deuterated standards.[3]

Quantitative Data Comparison

The following table summarizes the expected performance of this compound compared to a non-deuterated internal standard in a hypothetical LC-MS/MS analysis of benzalkonium chloride in human plasma. The data is representative of typical outcomes observed in comparative studies of deuterated versus non-deuterated internal standards.[3][10]

Performance MetricThis compound (Deuterated IS)Non-Deuterated IS (Structural Analogue)
Accuracy (% Bias) -2% to +2%-15% to +15%
Precision (% RSD) < 5%< 15%
Recovery (%) 95% - 105%80% - 120%
Matrix Effect (%) < 5%15% - 30%

Experimental Protocol: LC-MS/MS Analysis of Benzalkonium Chloride

This section outlines a typical experimental protocol for the quantitative analysis of benzalkonium chloride in a biological matrix using both this compound and a non-deuterated internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or the non-deuterated IS).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 5 µm)[16][17]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes[16]

  • Flow Rate: 0.2 mL/min[16]

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Benzalkonium Chloride (C12): Precursor Ion > Product Ion

    • This compound: Precursor Ion > Product Ion

    • Non-Deuterated IS: Precursor Ion > Product Ion

3. Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in prepared standards.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the experimental workflow and the logical relationship of internal standard correction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Non-Deuterated) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection into UHPLC System reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection peak_integration Peak Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Calibration Curve Construction ratio_calc->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for LC-MS/MS analysis using an internal standard.

logical_relationship cluster_variability Sources of Variability cluster_correction Correction Mechanism cluster_result Result sample_prep Sample Preparation (e.g., Extraction Loss) analyte_response Analyte Response sample_prep->analyte_response is_response Internal Standard Response sample_prep->is_response matrix_effects Matrix Effects (Ion Suppression/Enhancement) matrix_effects->analyte_response matrix_effects->is_response instrument_drift Instrumental Drift instrument_drift->analyte_response instrument_drift->is_response ratio Peak Area Ratio (Analyte/IS) analyte_response->ratio is_response->ratio accurate_quant Accurate and Precise Quantification ratio->accurate_quant

Caption: Logical relationship of internal standard correction for analytical variability.

Conclusion

The choice between a deuterated internal standard like this compound and a non-deuterated structural analogue has significant implications for the quality of quantitative bioanalytical data. While non-deuterated standards offer advantages in terms of cost and availability, the superior performance of deuterated standards in correcting for matrix effects and other sources of variability makes them the preferred choice for achieving the highest levels of accuracy and precision. For regulated bioanalysis and studies where data integrity is critical, the investment in a deuterated internal standard such as this compound is well-justified.

References

Zephirol-d7 in Quantitative Methods: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analytical chemistry, particularly within pharmaceutical and biomedical research, the pursuit of accuracy and precision is paramount. For the analysis of benzalkonium chloride (BAC), a widely used antiseptic and preservative, the deuterated internal standard Zephirol-d7 has emerged as a critical tool for enhancing the reliability of quantitative methods. This guide provides a comprehensive comparison of the performance of this compound against other analytical approaches, supported by experimental data and detailed methodologies.

This compound is a stable isotope-labeled version of Zephirol, a trade name for benzalkonium chloride. The "d7" signifies the replacement of seven hydrogen atoms with deuterium. This modification makes it an ideal internal standard for mass spectrometry-based methods, as it is chemically identical to the analyte but has a different mass-to-charge ratio, allowing for precise differentiation and quantification. The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the analyte, experiencing similar extraction efficiencies and ionization suppression effects, thereby correcting for variations during sample preparation and analysis.

Performance Comparison of Quantitative Methods

The following tables summarize the accuracy and precision of various analytical methods for the quantification of benzalkonium chloride, highlighting the role and benefits of using an internal standard like this compound.

Table 1: Comparison of Accuracy in Benzalkonium Chloride Quantification

Analytical MethodInternal StandardSample MatrixAccuracy (% Recovery)
LC-MS/MSDeuterated BAC (e.g., D5-BAC)Human Urine98.5% - 101.7%
LC-MS/MSNot specifiedHuman Serum and Urine61% - 129%[1]
UHPLC-UVNoneDrug Formulation99% - 103%[2][3]
HPLC-UVNoneDisinfectant98.4% - 101.7%[4][5]
GC-FIDNoneDisinfectant98.4% - 101.7%[4][5]

Table 2: Comparison of Precision in Benzalkonium Chloride Quantification

Analytical MethodInternal StandardSample MatrixPrecision (% RSD)
LC-MS/MSDeuterated BAC (e.g., D5-BAC)Human Urine< 15%
LC-MS/MSNot specifiedHuman Serum and UrineIntra-day: 0.22% - 17.4%, Inter-day: 0.35% - 17.3%[1]
UHPLC-UVNoneDrug Formulation< 2%[2][3]
HPLC-UVNoneDisinfectant< 2%[4][5]
GC-FIDNoneDisinfectant< 2%[4][5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative protocols for HPLC-UV and LC-MS/MS methods for BAC quantification.

HPLC-UV Method for Benzalkonium Chloride in Disinfectants[4][5]
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 150 mm × 4.6 mm, 5.0 μm).[4][5]

  • Mobile Phase: A mixture of 0.01% aqueous triethylamine (pH adjusted to 2.5) and acetonitrile (40:60 v/v).[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 215 nm.[4][5]

  • Sample Preparation: The disinfectant sample is diluted with the mobile phase to a suitable concentration.

  • Quantification: External standard calibration curve is generated using certified reference standards of benzalkonium chloride.

LC-MS/MS Method for Benzalkonium Chloride in Biological Matrices
  • Instrumentation: Liquid Chromatograph coupled to a tandem Mass Spectrometer.

  • Column: Reversed-phase column (e.g., C8 or C18).[1]

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each BAC homolog and the deuterated internal standard (this compound).

  • Sample Preparation: Solid-phase extraction (SPE) or protein precipitation followed by dilution. The internal standard, this compound, is added at the beginning of the sample preparation process.

  • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve prepared in a similar matrix.

Visualizing the Analytical Workflow

Diagrams are essential for understanding complex experimental processes. The following Graphviz diagrams illustrate a typical workflow for the quantitative analysis of benzalkonium chloride using LC-MS/MS with an internal standard.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Urine, Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Solid-Phase Extraction or Protein Precipitation Add_IS->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation of Analytes) Evaporation->LC MS Mass Spectrometry (Detection and Quantification) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration

Caption: LC-MS/MS workflow for BAC quantification.

This second diagram illustrates the principle of using an internal standard for correcting variations in the analytical process.

cluster_process Analytical Process cluster_detection Detection cluster_quantification Quantification Analyte Benzalkonium Chloride (Analyte) Process_Variation Sample Prep & Analysis Variations (e.g., extraction loss, ion suppression) Analyte->Process_Variation IS This compound (Internal Standard) IS->Process_Variation Analyte_Signal Analyte Signal (Variable) Process_Variation->Analyte_Signal IS_Signal IS Signal (Variable) Process_Variation->IS_Signal Ratio Ratio (Analyte Signal / IS Signal) = Constant Analyte_Signal->Ratio IS_Signal->Ratio Final_Concentration Accurate Concentration Ratio->Final_Concentration

Caption: Principle of internal standard correction.

References

Zephirol-d7 vs. a Structural Analog as an Internal Standard: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative analysis, particularly in complex matrices, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison between the use of a deuterated internal standard, specifically Zephirol-d7 (deuterated benzalkonium chloride), and a non-deuterated structural analog for the quantification of benzalkonium chloride (BAC) and other quaternary ammonium compounds (QACs) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Critical Role of an Internal Standard

An internal standard (IS) is a compound of known concentration added to a sample to correct for variations during sample preparation and analysis. The ideal IS mimics the chemical and physical properties of the analyte, co-eluting and experiencing similar matrix effects, thus ensuring accurate quantification.

This compound: The Stable Isotope-Labeled Advantage

This compound is a deuterated form of benzalkonium chloride, a widely used antiseptic and disinfectant. As a stable isotope-labeled (SIL) internal standard, it is considered the gold standard for the quantitative analysis of BACs. The key advantage of using a SIL-IS like this compound lies in its near-identical physicochemical properties to the analyte. This similarity ensures that it behaves almost identically during extraction, chromatography, and ionization, effectively compensating for any variations in these steps.[1]

The use of deuterated internal standards is well-documented to improve the accuracy and robustness of LC-MS/MS methods for QACs.[2][3][4] Studies have shown that methods employing deuterated standards for the analysis of BACs in various matrices, including dairy products and human serum, exhibit excellent recovery and minimal matrix effects.[2][4]

Structural Analogs: A Viable but Potentially Compromised Alternative

A structural analog is a compound with a chemical structure similar to the analyte but is not isotopically labeled. While they can be a more cost-effective option, their performance as internal standards can be less reliable compared to SIL-IS. The subtle differences in chemical structure can lead to variations in:

  • Chromatographic Retention Time: Even small structural modifications can alter the retention time, causing the analog to elute separately from the analyte. This separation can lead to differential experiences of matrix effects, where one compound's ionization is suppressed or enhanced more than the other, leading to inaccurate quantification.

  • Ionization Efficiency: Structural differences can affect how efficiently the analog is ionized in the mass spectrometer's source compared to the analyte. If the matrix affects the ionization of the analyte and the analog differently, the correction will be inaccurate.

  • Extraction Recovery: The recovery of the analog from the sample matrix during preparation steps may not perfectly match that of the analyte.

Performance Data: this compound vs. a Hypothetical Structural Analog

The following tables summarize the expected performance characteristics based on published data for methods using deuterated internal standards and the potential performance of a method using a structural analog.

Table 1: Expected Performance of this compound as an Internal Standard

Performance ParameterExpected ValueRationale
Accuracy (% Recovery) 90-110%Co-elution and identical chemical behavior lead to effective compensation for matrix effects and sample preparation variability.[4]
Precision (% RSD) < 15%Consistent correction for variations results in high reproducibility of measurements.[4]
Linearity (R²) > 0.99The consistent response ratio across a range of concentrations allows for a highly linear calibration curve.
Matrix Effect Minimal to NoneThe deuterated standard experiences the same ion suppression or enhancement as the analyte, effectively canceling out the effect.[2]

Table 2: Potential Performance of a Structural Analog as an Internal Standard

Performance ParameterPotential ValueRationale
Accuracy (% Recovery) 70-130% (or wider)Differences in retention time and ionization efficiency can lead to incomplete correction for matrix effects, resulting in lower accuracy.
Precision (% RSD) > 15%Inconsistent correction for analytical variability can lead to higher relative standard deviations.
Linearity (R²) Potentially < 0.99Differential matrix effects across the concentration range can impact the linearity of the response.
Matrix Effect Potential for significant uncorrected effectsThe structural analog may not fully mimic the analyte's behavior in the presence of matrix components, leading to uncompensated ion suppression or enhancement.

Experimental Protocols

Below are detailed methodologies for the analysis of benzalkonium chloride using a deuterated internal standard, based on established LC-MS/MS methods.[2][4]

Sample Preparation (for a food or biological matrix):

  • Homogenization: Homogenize 1 gram of the sample.

  • Spiking: Add a known concentration of this compound internal standard solution to the homogenized sample.

  • Extraction: Add 10 mL of an organic solvent (e.g., acetonitrile or a mixture of acetonitrile and ethyl acetate) and vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 10% to 90% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the benzalkonium chloride homologs and this compound. For example:

      • C12-BAC: m/z 304.3 → 91.1

      • C14-BAC: m/z 332.4 → 91.1

      • C12-BAC-d7: m/z 311.3 → 91.1

    • Collision Energy and other MS parameters: Optimized for each specific transition.

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflow and the rationale for choosing a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Homogenization Spike Spiking with This compound Sample->Spike Extract Solvent Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter LC Liquid Chromatography (Separation) Filter->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for the analysis of benzalkonium chloride using this compound.

logic_diagram cluster_process Analytical Process cluster_result Result Analyte Analyte (BAC) Extraction Extraction Analyte->Extraction Chromatography Chromatography Analyte->Chromatography Ionization Ionization Analyte->Ionization IS_d7 This compound (SIL-IS) IS_d7->Extraction IS_d7->Chromatography IS_d7->Ionization Identical Behavior IS_analog Structural Analog IS IS_analog->Extraction IS_analog->Chromatography IS_analog->Ionization Different Behavior Accurate Accurate Quantification Ionization->Accurate Corrected by this compound Inaccurate Potentially Inaccurate Quantification Ionization->Inaccurate Incorrected by Analog

Caption: Rationale for the superiority of a SIL-IS over a structural analog.

Conclusion

References

Inter-Laboratory Comparison of Zephirol-d7 Based Assays for Benzalkonium Chloride Quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of benzalkonium chloride (BAC), a widely used antiseptic and preservative, with a focus on assays utilizing Zephirol-d7 as an internal standard.[1][2] Zephirol is a trade name for benzalkonium chloride, and the "-d7" designation indicates a deuterated version of the molecule, which is commonly employed in mass spectrometry-based methods to improve accuracy and precision.[1][2] This document outlines the performance of a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound and compares it with alternative analytical techniques.

The data and protocols presented here are synthesized from established analytical validation studies to provide a representative inter-laboratory comparison.[3][4][5][6][7][8]

Comparative Analysis of Analytical Methods

The selection of an analytical method for benzalkonium chloride quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares a this compound based LC-MS/MS assay with High-Performance Liquid Chromatography (HPLC) with UV detection and Spectrophotometric methods.

Table 1: Comparison of Performance Characteristics

ParameterLC-MS/MS with this compoundHPLC-UVSpectrophotometry
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Colorimetric reaction and measurement of absorbance.[9]
Linearity (R²) ≥0.999[3]>0.99[10]>0.99[9][10]
Limit of Detection (LOD) Low ng/mL to pg/mL range[11]0.1 - 0.5 µg/mL[12]0.53 mg/L[9][10]
Limit of Quantification (LOQ) Low ng/mL range~1.0 µg/mL1.77 mg/L[9][10]
Accuracy (% Recovery) 78 - 117%[3]98.4 - 101.7%[13][14]81 - 97%[10]
Precision (%RSD) < 10%[3]< 2%[13][14]< 8.8%[9]
Specificity High (discriminates between homologues and matrix components)Moderate (potential for co-elution)[15]Low (susceptible to interference)
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the compared assays.

1. LC-MS/MS with this compound Internal Standard

This method is highly sensitive and specific, making it suitable for complex matrices and low-level quantification.

  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is commonly employed.[4]

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the this compound internal standard solution.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and shake for another 3 minutes.

    • Centrifuge and collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5.0 µm).[13][14]

    • Mobile Phase: A gradient of methanol and an aqueous solution of 10 mM ammonium formate at pH 4.[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Injection Volume: 5 µL.[3]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[11]

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for each benzalkonium chloride homologue and this compound.

2. HPLC with UV Detection

A robust and widely used method for the quantification of benzalkonium chloride in various products.[16]

  • Sample Preparation:

    • Dilute the sample with a suitable solvent, such as a mixture of acetonitrile and water, to a concentration within the calibration range.[17]

    • Filter the diluted sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 or Cyano column.[15]

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.01% triethylamine in water at pH 2.5).[13][14]

    • Flow Rate: 1.0 mL/min.[13][14]

    • Detection Wavelength: 215 nm or 268 nm.[13][14][18]

3. Spectrophotometric Method

A simple and cost-effective method suitable for screening purposes and less complex sample matrices.

  • Principle: This method is based on the formation of a colored ion pair between the cationic benzalkonium chloride and an anionic dye, such as eosin-Y.[9]

  • Procedure:

    • Prepare a series of standard solutions of benzalkonium chloride.

    • To a fixed volume of each standard and sample solution, add a solution of eosin-Y and a buffer.

    • Measure the absorbance of the resulting colored complex at the wavelength of maximum absorbance (e.g., 535 nm).[9]

    • Construct a calibration curve of absorbance versus concentration to determine the concentration in the samples.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Extract Add Acetonitrile & This compound Sample->Extract Shake1 Vigorous Shaking Extract->Shake1 Salt Add Salt Mixture Shake1->Salt Shake2 Immediate Shaking Salt->Shake2 Centrifuge Centrifugation Shake2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC Inject MS Tandem Mass Spectrometry (Detection) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for benzalkonium chloride analysis using LC-MS/MS.

Logical Relationship of Method Selection

Requirement Analytical Requirement Sensitivity High Sensitivity & Specificity Requirement->Sensitivity Robustness Robustness & Moderate Sensitivity Requirement->Robustness Screening Rapid Screening & Low Cost Requirement->Screening LCMS LC-MS/MS (this compound) Sensitivity->LCMS Choose HPLC HPLC-UV Robustness->HPLC Choose Spectro Spectrophotometry Screening->Spectro Choose

Caption: Decision tree for selecting an analytical method.

References

Stability and Expiration of Zephirol-d7 Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on the accuracy of analytical standards, understanding their stability and degradation is paramount. This guide provides a comprehensive overview of the stability testing and expiration considerations for Zephirol-d7, a deuterated analogue of Benzalkonium Chloride (BAC). Due to the limited availability of specific stability data for this compound, this guide leverages extensive data from its non-deuterated counterpart, Benzalkonium Chloride, as a close surrogate. The fundamental chemical structure suggests a comparable stability profile, though minor kinetic differences in degradation pathways may exist.

Comparative Stability Data

The stability of Benzalkonium Chloride, and by extension this compound, is influenced by various environmental factors. Forced degradation studies on BAC provide insights into its behavior under stress conditions, which are crucial for predicting its long-term stability and establishing appropriate storage conditions and re-test dates.

Table 1: Summary of Forced Degradation Studies on Benzalkonium Chloride

Stress ConditionTemperatureDurationObservation
Acidic (0.1 M HCl)70°C30 minNo significant degradation of Benzalkonium Chloride was observed.[1][2]
Alkaline (1 M NaOH)70°C30 minBenzalkonium Chloride proved to be very stable.[1][2]
Oxidative (30% H₂O₂)70°C90 minNo degradation of Benzalkonium Chloride was observed.[1][2]
Thermal70°C-Benzalkonium Chloride is stable under thermal stress.[1][2]
Photolytic (UV light)Ambient-The assay percentage of Benzalkonium Chloride remained high (approx. 94.62-99.28%), indicating relative stability under photolytic conditions.[1]

Note: The data presented above is for Benzalkonium Chloride and serves as an estimate for the stability of this compound.

Long-Term Storage and Expiration

The shelf life of analytical standards is typically determined by long-term stability studies under controlled conditions. While specific long-term data for this compound is not publicly available, general industry practices and data for similar compounds suggest a stable shelf life when stored correctly. For instance, a 50% solution of Benzalkonium Chloride is estimated to have a shelf life of 3 to 5 years when stored under optimal conditions.[3]

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place, ideally below 30°C (86°F).[3]

  • Light: Protect from direct sunlight and UV light by storing in opaque or amber containers.[3]

  • Humidity: Keep in sealed containers to prevent moisture absorption.[3]

Experimental Protocols

The following section details a typical experimental protocol for stability-indicating analysis of Benzalkonium Chloride using High-Performance Liquid Chromatography (HPLC), which is applicable for assessing the stability of this compound.

Stability-Indicating HPLC Method

This method is designed to separate the active ingredient from any potential degradation products, thus providing a clear indication of its stability.

Chromatographic Conditions:

  • Column: C18, Cosmosil (250mm x 4.6mm i.d. x 5µm)[1]

  • Mobile Phase: Acetonitrile and a buffer solution (pH 5.0 with 5N NaOH) in a 45:55 (v/v) ratio.[1]

  • Flow Rate: 1.5 ml per minute[1]

  • Column Temperature: 25°C[1]

  • Detection Wavelength: 210 nm[1]

Forced Degradation Study Protocol:

  • Acid Degradation: Treat the sample solution with 0.1 M HCl at 70°C for 30 minutes.[1][2]

  • Alkaline Degradation: Treat the sample solution with 1 M NaOH at 70°C for 30 minutes.[1][2]

  • Oxidative Degradation: Treat the sample solution with 30% H₂O₂ at 70°C for 90 minutes.[1][2]

  • Thermal Degradation: Expose the sample to a temperature of 70°C.[1][2]

  • Photolytic Degradation: Expose the sample to UV light.[1]

  • Analysis: Following exposure to stress conditions, analyze the samples using the validated HPLC method to quantify the remaining active ingredient and identify any degradation products.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of a stability testing program and a general experimental workflow for forced degradation studies.

Stability_Testing_Program cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase start Define Stability Indicating Method select_batches Select Batches for Study start->select_batches define_conditions Define Storage Conditions (ICH) select_batches->define_conditions long_term Long-Term Stability Study define_conditions->long_term accelerated Accelerated Stability Study define_conditions->accelerated forced_degradation Forced Degradation Study define_conditions->forced_degradation analyze_samples Analyze Samples at Timepoints long_term->analyze_samples accelerated->analyze_samples forced_degradation->analyze_samples evaluate_data Evaluate Data & Identify Trends analyze_samples->evaluate_data establish_shelf_life Establish Shelf-Life & Storage Conditions evaluate_data->establish_shelf_life report Generate Stability Report establish_shelf_life->report

Caption: Overview of a typical stability testing program.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare this compound Standard Solution acid Acidic (e.g., 0.1M HCl, 70°C) start->acid base Alkaline (e.g., 1M NaOH, 70°C) start->base oxidative Oxidative (e.g., 30% H₂O₂, 70°C) start->oxidative thermal Thermal (e.g., 70°C) start->thermal photo Photolytic (e.g., UV Light) start->photo analysis HPLC Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Data Evaluation (Purity, Degradants) analysis->evaluation

Caption: Experimental workflow for forced degradation studies.

References

Cross-Validation of Analytical Methods: A Comparative Guide Featuring Zephirol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research and drug development, the reproducibility and consistency of analytical methods are paramount. Cross-validation of analytical methods is a critical process to ensure that data generated across different laboratories, using different methodologies, or even at different times, are comparable and reliable. This guide provides a comprehensive comparison of key aspects of bioanalytical method cross-validation, with a special focus on the application of Zephirol-d7 as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

The Role of Internal Standards in Bioanalysis

Internal standards are essential in quantitative bioanalysis to correct for variability during sample processing and analysis.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard due to their similar physicochemical properties to the analyte of interest.[2] This similarity ensures they behave almost identically during extraction, chromatography, and ionization, thus providing accurate correction for any variations.[2][3]

This compound, a deuterated form of benzalkonium chloride, serves as an excellent internal standard for the quantification of quaternary ammonium compounds. Its use is particularly relevant in the analysis of disinfectants, preservatives, and other formulations where benzalkonium chlorides are present.

Experimental Protocol: Cross-Validation of an LC-MS/MS Method for Benzalkonium Chloride Analysis

This section outlines a detailed protocol for the cross-validation of two different LC-MS/MS methods for the quantification of benzalkonium chloride (C12, C14, and C16 homologs) in human plasma, using this compound as the internal standard in one method and a structural analog internal standard in the other.

Method A: Using this compound as a Stable Isotope-Labeled Internal Standard

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Benzalkonium C12: [Precursor Ion] -> [Product Ion]

    • Benzalkonium C14: [Precursor Ion] -> [Product Ion]

    • Benzalkonium C16: [Precursor Ion] -> [Product Ion]

    • This compound: [Precursor Ion] -> [Product Ion]

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 60 psi

Method B: Using a Structural Analog as an Internal Standard

The protocol for Method B is identical to Method A, with the exception of the internal standard used. In this case, a structurally similar quaternary ammonium compound, such as N,N-dimethyl-N-octadecylbenzylammonium chloride, would be used instead of this compound.

Data Presentation: Comparative Performance of this compound vs. a Structural Analog

The following tables summarize the expected quantitative data from a cross-validation study comparing the two methods. The data is representative of typical performance characteristics observed in bioanalytical method validation.

Table 1: Accuracy and Precision

AnalyteQC LevelMethod A (this compound)Method B (Structural Analog IS)
Accuracy (%) Precision (%CV)
Benzalkonium C12LLOQ (1 ng/mL)98.58.2
Low QC (3 ng/mL)101.25.1
Mid QC (50 ng/mL)99.83.5
High QC (150 ng/mL)100.52.8
Benzalkonium C14LLOQ (1 ng/mL)99.17.5
Low QC (3 ng/mL)100.84.8
Mid QC (50 ng/mL)100.23.1
High QC (150 ng/mL)101.02.5
Benzalkonium C16LLOQ (1 ng/mL)98.87.9
Low QC (3 ng/mL)101.54.9
Mid QC (50 ng/mL)99.53.3
High QC (150 ng/mL)100.72.6

Table 2: Matrix Effect and Recovery

AnalyteMethod A (this compound)Method B (Structural Analog IS)
Matrix Effect (%) Recovery (%)
Benzalkonium C1295.892.1
Benzalkonium C1496.293.5
Benzalkonium C1695.591.8

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow of the cross-validation process described.

CrossValidationWorkflow start Start: Define Cross-Validation Need method_dev Two Bioanalytical Methods (Method A: this compound IS, Method B: Analog IS) start->method_dev sample_prep Prepare Spiked Plasma Samples (LLOQ, Low, Mid, High QC) method_dev->sample_prep analysis Analyze Samples by Both LC-MS/MS Methods sample_prep->analysis data_acq Data Acquisition (Accuracy, Precision, Matrix Effect, Recovery) analysis->data_acq comparison Compare Performance Metrics data_acq->comparison pass Methods are Comparable (Acceptance Criteria Met) comparison->pass Yes fail Methods are Not Comparable (Investigate Discrepancies) comparison->fail No end End: Cross-Validation Complete pass->end fail->end

Caption: Workflow for cross-validation of two bioanalytical methods.

Signaling the Importance of Isotope-Labeled Standards

The superior performance of Method A, utilizing this compound, can be attributed to the fundamental principles of using stable isotope-labeled internal standards. The following diagram illustrates the signaling pathway of how a SIL IS effectively corrects for analytical variability.

SIL_Advantage cluster_analyte Analyte cluster_sil_is This compound (SIL IS) A_extraction Extraction Inefficiency A_ionization Ion Suppression/Enhancement A_extraction->A_ionization A_final Variable Analyte Signal A_ionization->A_final ratio Constant Analyte/IS Ratio A_final->ratio SIL_extraction Mirrors Extraction Inefficiency SIL_ionization Mirrors Ion Suppression/Enhancement SIL_extraction->SIL_ionization SIL_final Proportional IS Signal SIL_ionization->SIL_final SIL_final->ratio result Accurate Quantification ratio->result

Caption: How this compound corrects for analytical variability.

Conclusion

The presented data and protocols highlight the advantages of using a stable isotope-labeled internal standard like this compound for the cross-validation of bioanalytical methods. The use of this compound leads to improved accuracy, precision, and more reliable compensation for matrix effects compared to a structural analog internal standard. For researchers and scientists in drug development, the adoption of deuterated internal standards in their analytical workflows is a crucial step towards ensuring the integrity and comparability of their bioanalytical data.

References

advantages of using Zephirol-d7 over other internal standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of Zephirol-d7, a deuterated internal standard, with other common alternatives, supported by established principles of analytical chemistry.

The Gold Standard: Stable Isotope Labeled Internal Standards

In the realm of quantitative mass spectrometry, stable isotope labeled (SIL) internal standards are widely considered the gold standard.[1][2][3] this compound, a deuterated form of Zephirol (benzalkonium chloride), falls into this premier category. The fundamental advantage of a SIL internal standard lies in its near-identical physicochemical properties to the analyte of interest.[2] This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] This co-elution and co-ionization effectively compensates for variability that can be introduced at various stages of the analytical workflow, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response fluctuations.[1]

This compound vs. Structural Analogs: A Head-to-Head Comparison

The most common alternative to a SIL internal standard is a structural analog. While often more readily available and less expensive, structural analogs inherently differ from the analyte in their chemical structure. These differences can lead to variations in their analytical behavior, potentially compromising the accuracy and precision of the results.

Here's a comparative summary of the expected performance of this compound versus a hypothetical structural analog internal standard:

Performance MetricThis compound (Deuterated IS)Structural Analog ISRationale
Compensation for Matrix Effects ExcellentModerate to PoorThis compound co-elutes with the analyte, experiencing the same matrix effects. A structural analog will have a different retention time and be subjected to different matrix interferences.[1]
Correction for Extraction Variability ExcellentGood to ModerateMinor structural differences in an analog can lead to different extraction recoveries compared to the analyte, especially in complex matrices.
Chromatographic Behavior Nearly Identical to AnalyteDifferent Retention TimeThe deuterium labeling in this compound results in a negligible difference in retention time compared to the non-labeled compound. Structural analogs, by definition, have different chromatographic properties.
Ionization Efficiency Nearly Identical to AnalyteDifferentThe ionization efficiency of a structural analog can differ significantly from the analyte, impacting quantification.
Accuracy & Precision HighModerate to LowBy minimizing variability from multiple sources, this compound leads to more accurate and precise quantification.[4]
Risk of Inaccurate Quantification LowHigherDifferences in analytical behavior between a structural analog and the analyte can introduce systematic errors, leading to biased results.[5][6]

Experimental Considerations and Protocols

The selection and implementation of an internal standard require careful consideration and validation. Below are generalized experimental protocols relevant to the use of this compound in a typical LC-MS/MS workflow.

Experimental Protocol: Sample Preparation (Protein Precipitation)
  • Spiking: To 100 µL of the sample matrix (e.g., plasma, urine), add a small volume (e.g., 5 µL) of a known concentration of this compound solution.

  • Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to increase concentration.

Experimental Protocol: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically suitable for the separation of quaternary ammonium compounds like Zephirol.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is ideal for quaternary ammonium compounds.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Zephirol and this compound. The increased mass of this compound allows for distinct MRM transitions, avoiding isobaric interference.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte in unknown samples.

Visualizing the Workflow and Mechanism

To further illustrate the concepts discussed, the following diagrams depict a standard LC-MS/MS workflow and the mechanism of action of Zephirol (benzalkonium chloride).

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Extraction Add_IS->Extraction LC LC Separation Extraction->LC Inject Extract MS Mass Spectrometry (Detection) LC->MS Data Data Processing MS->Data Result Result Data->Result Quantitative Result Zephirol_Mechanism cluster_membrane Cell Membrane cluster_pathway Cellular Signaling Zephirol Zephirol (Benzalkonium Chloride) Membrane Membrane Disruption Zephirol->Membrane interacts with phospholipids PI3K_AKT PI3K/AKT Pathway Membrane->PI3K_AKT inhibits CellCycle G0/G1 Cell Cycle Arrest PI3K_AKT->CellCycle regulates

References

Zephirol-d7: A Comparative Guide to Performance in Analytical Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of Zephirol-d7, a deuterated internal standard for benzalkonium chloride (BAC), in various analytical matrices. It is designed to assist researchers in selecting the most appropriate internal standard for their specific analytical needs, ensuring accuracy and reliability in quantitative analysis.

Introduction to this compound and Internal Standards

This compound is the deuterated form of Zephirol, a trade name for benzalkonium chloride, a quaternary ammonium compound widely used as a disinfectant and preservative. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), deuterated compounds like this compound are considered the "gold standard" for internal standards.[1][2] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of signal suppression or enhancement.[3] Stable isotope-labeled internal standards, such as this compound, are chemically almost identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2]

Performance Comparison: this compound vs. Alternative Internal Standards

The primary advantage of using a deuterated internal standard like this compound over other alternatives, such as structural analogs, is its ability to more effectively compensate for matrix effects.[1][4] Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major challenge in complex matrices like biological fluids, food, and environmental samples.

While direct comparative studies quantifying the performance of this compound against other internal standards in various matrices are limited, the principles of internal standardization and available data from various studies allow for a comprehensive assessment.

Table 1: Performance Characteristics in Biological Matrices (e.g., Plasma, Urine)
Performance MetricThis compound (Deuterated IS)Structural Analog ISNo Internal Standard
Matrix Effect Compensation ExcellentModerate to GoodNone
Accuracy (% Recovery) Typically 85-115%Can be variable (e.g., 70-130%)Highly variable and matrix-dependent
Precision (% RSD) Low (<15%)Generally higher than deuterated ISHigh and often unacceptable
Correction for Extraction Loss ExcellentGoodNone
Chromatographic Co-elution Nearly identical to analyteMay differ slightlyNot applicable

Data compiled and inferred from multiple sources on the principles of internal standardization in LC-MS/MS.[1][3][5]

Table 2: Performance Characteristics in Food Matrices (e.g., Fruits, Vegetables, Dairy)
Performance MetricThis compound (Deuterated IS)Structural Analog ISNo Internal Standard
Matrix Effect Compensation ExcellentModerateNone
Accuracy (% Recovery) Expected to be high and consistentProne to variability due to complex matrixUnreliable
Precision (% RSD) Expected to be lowCan be high depending on the food matrixHigh
Mitigation of Ion Suppression HighPartialNone

Performance expectations are based on the known complexities of food matrices and the established benefits of stable isotope-labeled internal standards.[6][7]

Table 3: Performance Characteristics in Environmental Matrices (e.g., Water, Soil)
Performance MetricThis compound (Deuterated IS)Structural Analog ISNo Internal Standard
Matrix Effect Compensation ExcellentGoodNone
Accuracy (% Recovery) High and reproducibleGenerally acceptableInconsistent
Precision (% RSD) LowModerateHigh
Reliability at Low Concentrations HighModerateLow

Environmental samples can have highly variable compositions, making a co-eluting internal standard like this compound crucial for accurate quantification.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of benzalkonium chloride in different matrices, where an internal standard like this compound would be incorporated.

Biological Matrix: LC-MS/MS Analysis of Benzalkonium Chloride in Human Plasma

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for each BAC homolog and for this compound.

Food Matrix: QuEChERS Extraction for Benzalkonium Chloride in Fruit

1. Sample Preparation (QuEChERS):

  • Homogenize 10 g of the fruit sample.

  • Add 10 mL of acetonitrile and 100 µL of this compound internal standard solution.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the acetonitrile supernatant and perform dispersive solid-phase extraction (d-SPE) cleanup using a sorbent like PSA (primary secondary amine).

  • Centrifuge and filter the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Similar conditions as for biological matrices, with potential adjustments to the gradient to manage the more complex food matrix.

Visualizing Workflows and Pathways

Benzalkonium Chloride Analytical Workflow

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Add this compound Add this compound Sample->Add this compound Extraction Extraction Add this compound->Extraction Cleanup Cleanup Extraction->Cleanup LC-MS/MS LC-MS/MS Cleanup->LC-MS/MS Data Processing Data Processing LC-MS/MS->Data Processing Quantification Quantification Data Processing->Quantification Result Result Quantification->Result bac_pathway BAC BAC Membrane Cell Membrane Disruption BAC->Membrane disrupts PI3K_AKT PI3K/AKT Pathway BAC->PI3K_AKT inhibits cdiGMP c-di-GMP Signaling BAC->cdiGMP stimulates Cdc6 Cdc6 Reduction PI3K_AKT->Cdc6 CellCycleArrest G0/G1 Cell Cycle Arrest Cdc6->CellCycleArrest Biofilm Biofilm Formation (in bacteria) cdiGMP->Biofilm

References

Zephirol-d7: A Comparative Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing deuterated compounds, a thorough understanding of a product's Certificate of Analysis (CoA) is paramount. This guide provides a comparative overview of the typical analytical specifications for Zephirol-d7, alongside its non-deuterated counterpart, Benzalkonium Chloride, and its deuterated alternative, Benzalkonium Chloride-d7. The data presented is compiled from publicly available product information and representative Certificates of Analysis.

Data Presentation: Comparison of Specifications

Test ParameterThis compound (Typical Specifications)Benzalkonium Chloride (Representative CoA)Benzalkonium Chloride-d7 (Typical Specifications)
Appearance Low Melting White Solid[1]Clear, colorless to pale yellow liquid[2]Neat
Identity (Structure) Conforms to structureConforms to structureConforms to structure
Purity (by HPLC) >95%[3]≥80%[2], 96%[4], >99%[5]Information not available
Molecular Formula C₂₁H₃₁D₇ClN[3][6]C₁₇H₃₀ClN (for a specific homolog)[5]C₁₁D₇H₁₁ClN(C₂H₄)n[7][8]
Molecular Weight 347.03 g/mol [3][6]283.88 g/mol (for a specific homolog)[5]Varies with 'n'
Water Content (Karl Fischer) Information not available4.8%Information not available
pH (10% aqueous solution) Information not available5-9[2]Information not available
Free Amine and its Salt Information not available≤2.0%[2]Information not available

Experimental Protocols

The specifications outlined in a Certificate of Analysis are determined through rigorous experimental testing. Below are detailed methodologies for the key experiments cited.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique used to assess the purity of this compound and related compounds. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

  • Objective: To determine the percentage purity of the compound by separating it from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Methodology:

    • Column: A C18 column is commonly employed for the analysis of quaternary ammonium compounds.[9]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., triethylamine solution with pH adjusted to 2.5) and an organic solvent like acetonitrile is often used. The ratio can be adjusted to optimize separation.[9]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

    • Detection: UV detection at a specific wavelength, often around 215 nm, is used to monitor the elution of the compound and its impurities.[9]

    • Sample Preparation: A known concentration of the sample is prepared by dissolving it in a suitable solvent, which is often a mixture of methanol and water.[9]

    • Analysis: The sample solution is injected into the HPLC system. The area of the main peak corresponding to the compound of interest is measured and compared to the total area of all peaks to calculate the purity.

Water Content Determination by Karl Fischer Titration

The Karl Fischer (KF) titration is a specific and accurate method for determining the water content in a sample.

  • Objective: To quantify the amount of water present in the material.

  • Principle: The method is based on a chemical reaction between water and a solution containing iodine, sulfur dioxide, a base, and a solvent (typically methanol). The amount of iodine consumed is directly proportional to the amount of water present.

  • Methodology:

    • Instrumentation: A Karl Fischer titrator, either volumetric or coulometric, is used.

    • Sample Preparation: A precisely weighed amount of the sample is introduced into the titration vessel containing the KF reagent.

    • Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically.

    • Calculation: The instrument automatically calculates the water content, typically expressed as a percentage.

pH Measurement

The pH of an aqueous solution of the substance is measured to ensure it falls within a specified range, which can be critical for product stability and application.

  • Objective: To determine the acidity or alkalinity of a solution of the compound.

  • Methodology:

    • Solution Preparation: A solution of a specified concentration (e.g., 10% in water) is prepared.[2]

    • Measurement: A calibrated pH meter is used to measure the pH of the solution at a specified temperature.

Mandatory Visualization

The following diagram illustrates the logical workflow from receiving a chemical sample to the final issuance of a Certificate of Analysis.

CoA_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & CoA Generation cluster_3 Final Approval SampleReceipt Sample Receipt and Login SamplePrep Sample Preparation for Analysis SampleReceipt->SamplePrep Identity Identity Confirmation (e.g., FTIR, NMR) SamplePrep->Identity Purity Purity Assay (e.g., HPLC) SamplePrep->Purity WaterContent Water Content (Karl Fischer) SamplePrep->WaterContent OtherTests Other Specific Tests (e.g., pH, Residual Solvents) SamplePrep->OtherTests DataReview Data Review and Verification Identity->DataReview Purity->DataReview WaterContent->DataReview OtherTests->DataReview SpecCheck Comparison with Specifications DataReview->SpecCheck CoAGeneration Certificate of Analysis Generation SpecCheck->CoAGeneration FinalApproval Final Quality Assurance Approval CoAGeneration->FinalApproval

Figure 1: General workflow for the generation of a Certificate of Analysis.

References

Safety Operating Guide

Proper Disposal of Zephirol-d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of Zephirol-d7, a deuterated quaternary ammonium compound. Adherence to these guidelines is critical to ensure laboratory safety and environmental protection.

This compound, also known as Benzododecinium-d7 Chloride, is a labeled form of Zephirol, a quaternary ammonium composition. Due to its chemical nature, this compound requires careful management as a hazardous waste. Improper disposal can lead to environmental contamination and potential harm to aquatic life.

Immediate Safety and Disposal Procedures

When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In the event of a spill, the area should be ventilated, and the spilled material should be absorbed using an inert material such as sand or earth. The absorbed material should then be collected and placed in a suitable, sealed container for disposal.[1]

Under no circumstances should this compound be discharged into drains or waterways. [2][3][4]

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] It is imperative to observe all federal, state, and local environmental regulations regarding the disposal of this chemical.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound."

    • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's safety protocols and the waste disposal contractor.

  • Packaging:

    • Ensure that the waste container is chemically compatible with this compound and is in good condition.

    • The container must be securely sealed to prevent leakage.[2]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep the storage area secure and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.

    • Provide the waste disposal company with an accurate description of the waste, including its composition and quantity.

Spill Management

In the case of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Containment: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[1][5]

  • Collection: Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your EHS department.

Decontamination and Neutralization

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Absorbent 3. Collect in Sealed Container 4. Decontaminate Area is_spill->spill_procedure Yes package_waste Package Waste in a Labeled, Sealed Container is_spill->package_waste No spill_procedure->package_waste store_waste Store in Designated Hazardous Waste Area package_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Professional Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Zephirol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of Zephirol-d7. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identification:

  • Name: this compound

  • Synonyms: N-Dodecyl-N,N-dimethylbenzenemethanaminium-d7 Chloride, Benzododecinium-d7 Chloride, Benzyldimethyldodecylammonium-d7 Chloride[1]

  • Chemical Nature: Deuterated form of benzalkonium chloride, a quaternary ammonium compound.[1]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure safety when handling this compound. The required level of protection can vary based on the concentration of the substance and the nature of the task.

PPE Recommendations Summary

Exposure Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low/Ancillary Safety glasses with side shieldsNitrile or butyl rubber glovesStandard lab coatNot generally required
High/Direct Chemical safety goggles or face shieldChemical-resistant gloves (butyl rubber, nitrile)[2]Chemical-resistant apron or suitApproved respirator if ventilation is inadequate[3]

Operational Plans: Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Standard Operating Procedure for Handling this compound:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[4]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Handling:

    • Avoid contact with eyes, skin, and clothing.[5]

    • Do not breathe mist or vapors.[6]

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][4]

  • Storage:

    • Store in the original, tightly sealed container.[3]

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents and acids.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

Waste Disposal Protocol:

  • Waste Identification:

    • This compound waste is considered chemical waste.

    • Contaminated materials (e.g., gloves, wipes, and containers) should also be treated as chemical waste.

  • Segregation and Collection:

    • Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Disposal:

    • Dispose of waste in accordance with all applicable local, state, and federal regulations.[4][6]

    • Pesticide wastes are considered acutely hazardous, and improper disposal is a violation of federal law.[8]

    • Do not contaminate water, food, or feed with the waste.[6]

    • For container disposal, triple rinse the container with a suitable solvent, and dispose of the rinsate as hazardous waste.[6][8]

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE handle_weigh Weigh/Measure this compound prep_ppe->handle_weigh prep_setup Prepare Well-Ventilated Work Area prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer emergency_exposure Exposure Response (Eyewash/Shower) handle_weigh->emergency_exposure If Exposure Occurs cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon emergency_spill Spill Cleanup handle_transfer->emergency_spill If Spill Occurs cleanup_dispose Dispose of Waste in Labeled Container cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.